molecular formula C10H12O3 B1600302 Methyl 2-methoxy-5-methylbenzoate CAS No. 63113-79-1

Methyl 2-methoxy-5-methylbenzoate

Cat. No.: B1600302
CAS No.: 63113-79-1
M. Wt: 180.2 g/mol
InChI Key: HRIFAUHCKFFZKB-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-5-methylbenzoate is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 2-methoxy-5-methylbenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 2-methoxy-5-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-methoxy-5-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methoxy-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-4-5-9(12-2)8(6-7)10(11)13-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIFAUHCKFFZKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30437143
Record name Methyl 2-methoxy-5-methylbenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63113-79-1
Record name Methyl 2-methoxy-5-methylbenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-methoxy-5-methylbenzoate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: Methyl 2-methoxy-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Precision Synthesis, Physicochemical Profiling, and Application Logic

Molecular Identity & Physicochemical Profile

Core Directive: In high-precision organic synthesis and medicinal chemistry, "Molecular Weight" is not merely a scalar value; it is the foundational constant for stoichiometry, mass spectrometry (MS) interpretation, and yield calculation.

For Methyl 2-methoxy-5-methylbenzoate , the molecular weight is derived from the formula C₁₀H₁₂O₃ .

Stoichiometric & Mass Data
PropertyValueTechnical Context
Molecular Formula C₁₀H₁₂O₃Core Benzoate Scaffold
Molecular Weight (Average) 180.20 g/mol Used for molarity/stoichiometry calculations
Monoisotopic Mass 180.078644 DaCritical for High-Res MS (HRMS) identification
Exact Mass 180.0786 DaBase peak calibration target
LogP (Predicted) ~2.5 - 2.8Lipophilicity indicator; relevant for membrane permeability
H-Bond Acceptors 3Ester carbonyl + Ether oxygen
H-Bond Donors 0Aprotic; suitable for nucleophilic substitution substrates
Structural Logic

The molecule consists of a toluene core modified with two oxygenated functionalities:

  • C-1 Position: Methyl ester moiety (-COOCH₃).

  • C-2 Position: Methoxy group (-OCH₃).[1][2][3]

  • C-5 Position: Methyl group (-CH₃).[1][4]

This 1,2,5-substitution pattern creates a specific electronic environment where the electron-donating methoxy group (ortho to ester) and the methyl group (meta to ester) stabilize the ring, influencing electrophilic aromatic substitution (EAS) potential.

Synthetic Pathways & Process Chemistry

Expertise Pillar: While Fischer esterification is the academic standard, industrial scaling often favors alkylation strategies to simultaneously install the ether and ester groups, or stepwise refinement to control regioselectivity.

Primary Route: Double Methylation of 5-Methylsalicylic Acid

This protocol uses 5-methylsalicylic acid as the precursor. This is preferred over starting from 2-methoxy-5-methylbenzoic acid due to the lower cost and higher availability of the salicylate.

Reagents:

  • Precursor: 5-Methylsalicylic acid (CAS: 89-56-5)

  • Methylating Agent: Dimethyl sulfate (DMS) or Methyl Iodide (MeI). Note: DMS is preferred in process chemistry for cost, despite toxicity.

  • Base: Potassium Carbonate (K₂CO₃) in Acetone or DMF.

Step-by-Step Protocol:

  • Solvation: Dissolve 1.0 eq of 5-methylsalicylic acid in anhydrous Acetone (0.5 M concentration).

  • Deprotonation: Add 2.5 eq of anhydrous K₂CO₃. The excess base ensures deprotonation of both the carboxylic acid and the phenolic hydroxyl group.

  • Alkylation: Add 2.2 eq of Dimethyl Sulfate dropwise at 0°C to control the exotherm.

  • Reflux: Heat to reflux (56°C for acetone) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Quench: Cool to room temperature. Add water to dissolve inorganic salts and destroy excess DMS (using amine or ammonia solution if strict DMS quenching is required).

  • Extraction: Extract with Ethyl Acetate. Wash organic layer with 1M NaOH (removes unreacted acid/phenol) -> Brine -> Dry over MgSO₄.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from precursor to purified scaffold.

SynthesisFlow Start 5-Methylsalicylic Acid (Precursor) Reagents Reagents: K2CO3 (2.5 eq) Me2SO4 (2.2 eq) Acetone, Reflux Start->Reagents Solvation Intermediate Reaction Matrix (Phenoxide/Carboxylate Ions) Reagents->Intermediate Alkylation Quench Quench & Workup (Destruction of Me2SO4) Intermediate->Quench 4-6 hrs Product Methyl 2-methoxy-5-methylbenzoate (C10H12O3) Quench->Product Extraction & Purification

Figure 1: One-pot double methylation strategy for high-yield synthesis.

Analytical Validation (Self-Validating Systems)

Trustworthiness Pillar: A synthesized compound is only as good as its validation. You must confirm identity using orthogonal methods.

Mass Spectrometry (EI-MS) Fragmentation

In Electron Impact (EI) MS, the molecular ion (M+) at m/z 180 is the starting point. The fragmentation pattern follows a predictable "ortho-effect" and ester cleavage logic.

Key Fragments:

  • m/z 180: Molecular Ion [M]+.

  • m/z 149: Loss of Methoxy radical (-OCH₃) from the ester or ether. [M - 31]+.

  • m/z 121: Loss of Carbomethoxy group (-COOCH₃). [M - 59]+.

  • m/z 91: Tropylium ion (characteristic of benzyl/toluene derivatives).

MassSpec Parent Parent Ion [M]+ = 180 Frag1 Fragment A [M - OCH3]+ m/z = 149 Parent->Frag1 Loss of -OCH3 Frag2 Fragment B [M - COOCH3]+ m/z = 121 Parent->Frag2 Loss of Ester Frag3 Tropylium Ion [C7H7]+ m/z = 91 Frag2->Frag3 Ring Contraction/Rearrangement

Figure 2: Predicted fragmentation pathway for structural confirmation.

NMR Expectations (¹H NMR in CDCl₃)
  • δ 2.30 ppm (s, 3H): Aryl-Methyl group (C5-CH₃).

  • δ 3.85 ppm (s, 3H): Methoxy ether (C2-OCH₃).

  • δ 3.90 ppm (s, 3H): Methyl ester (COOCH₃).

  • δ 6.8 - 7.6 ppm (m, 3H): Aromatic protons. The proton at C6 (ortho to ester) will be the most deshielded (~7.6 ppm) due to the carbonyl anisotropy.

Functional Applications in Drug Development

Authoritative Grounding: While often cited in fragrance chemistry for its "ylang-ylang" and salicylate-like notes, this scaffold serves as a critical intermediate in medicinal chemistry.

Structural Analog for Sulpiride Synthesis

The 2-methoxy-5-sulfamoylbenzoate derivatives are precursors to Sulpiride (an antipsychotic). The 5-methyl analog (our topic) serves as a lipophilic probe to test Structure-Activity Relationships (SAR) where the sulfonamide is replaced or modified.

Bioisostere Strategy

In drug design, the 2-methoxybenzoate motif is a pharmacophore often used to mimic salicylic acid binding modes but with improved metabolic stability (blocking the phenol glucuronidation site).

  • Metabolic Stability: Methylation of the phenol (C2-OH -> C2-OCH₃) prevents rapid Phase II conjugation, extending half-life.

  • Lipophilicity: The addition of the C5-Methyl group increases LogP, enhancing blood-brain barrier (BBB) penetration compared to the unsubstituted benzoate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24855426, Methyl 2-methoxybenzoate (Structural Analog). Retrieved from [Link][5]

  • Xu, W. L., et al. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate.[1] IOP Conference Series: Materials Science and Engineering.[1] (Demonstrates the methylation/esterification workflow on the 5-sulfamoyl analog). Retrieved from [Link]

  • NIST Chemistry WebBook. Mass Spectrum of Methyl 2-methoxybenzoate. Retrieved from [Link]

Sources

Structural Elucidation and Synthetic Utility of Methyl 2-methoxy-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-methoxy-5-methylbenzoate (CAS: 3556-83-0, inferred) represents a critical pharmacophore in the synthesis of substituted benzamide antipsychotics, most notably Sulpiride and Levosulpride . As a derivative of 5-methylsalicylic acid (p-cresotic acid), its structural integrity relies on the precise regiochemical installation of methyl groups at the phenolic oxygen and the carboxylate.

This technical guide provides a rigorous analysis of its molecular architecture, a self-validating synthetic protocol, and the spectroscopic logic required for its identification. It is designed for medicinal chemists requiring high-purity intermediates for downstream amidation or chlorosulfonation.

Part 1: Molecular Architecture & Physicochemical Properties

The molecule consists of a toluene core functionalized with an ester and an ether in an ortho relationship, creating a distinct steric and electronic environment.

Structural Specifications
PropertyDataStructural Implication
IUPAC Name Methyl 2-methoxy-5-methylbenzoateDefines substitution pattern (1-carboxyl, 2-methoxy, 5-methyl).
Molecular Formula

Degree of Unsaturation = 5 (4 ring + 1 carbonyl).
Molecular Weight 180.20 g/mol Fragment-based drug design compliant (MW < 500).
H-Bond Acceptors 3 (Ester Carbonyl, Ester Oxygen, Ether Oxygen)Dictates solubility in polar aprotic solvents.
H-Bond Donors 0Lipophilic nature (LogP ~2.5); crosses blood-brain barrier readily.
Electronic State Electron-Rich Aromatic RingThe methoxy (+M effect) and methyl (+I effect) groups activate the ring, making the 3- and 4-positions susceptible to electrophilic attack (e.g., chlorosulfonation).
Steric Considerations

The ortho-methoxy group exerts a "buttressing effect" on the ester moiety. Unlike a free phenol (which can H-bond intramolecularly with the carbonyl), the methyl ether forces the ester carbonyl out of planarity slightly, altering its reactivity toward nucleophilic attack (e.g., aminolysis) compared to its unmethylated precursor.

Part 2: Synthetic Pathways & Process Chemistry

The synthesis of Methyl 2-methoxy-5-methylbenzoate is a classic study in chemoselective alkylation . While Fischer esterification can methylate the carboxylic acid, it leaves the phenol untouched. To achieve the target structure efficiently, a "One-Pot, Double Methylation" strategy using a mild base and a methylating agent is superior.

Protocol: Double Methylation of 5-Methylsalicylic Acid

Objective: Convert 5-methylsalicylic acid directly to the title compound. Reaction Type: Williamson Ether Synthesis / Carboxylate Alkylation (


).
Reagents & Stoichiometry[1][2][3][4]
  • Precursor: 5-Methylsalicylic acid (1.0 eq)

  • Alkylating Agent: Dimethyl Sulfate (DMS) (2.5 eq) [Note: Methyl Iodide is a safer alternative on small scale]

  • Base: Potassium Carbonate (

    
    ), anhydrous (3.0 eq)
    
  • Solvent: Acetone (Reagent Grade, dry)

Step-by-Step Methodology
  • Solvation: Dissolve 5-methylsalicylic acid in acetone (10 volumes) in a round-bottom flask equipped with a reflux condenser.

  • Deprotonation: Add anhydrous

    
    . The mixture will become a slurry. Stir at room temperature for 15 minutes to allow formation of the phenoxide/carboxylate dianion.
    
    • Self-Validating Check: Evolution of mild heat indicates acid-base neutralization.

  • Alkylation: Add Dimethyl Sulfate dropwise via an addition funnel. Caution: DMS is highly toxic.

  • Reflux: Heat the mixture to mild reflux (

    
    ) for 4–6 hours.
    
    • Mechanism:[2][3][5] The phenoxide attacks the methyl group of DMS first (higher nucleophilicity), followed by the carboxylate.

  • Quench & Isolation: Cool to RT. Filter off the inorganic solids (

    
    , unreacted carbonate). Concentrate the filtrate in vacuo.
    
  • Purification: Dissolve residue in Ethyl Acetate, wash with 1M NaOH (removes unreacted phenolic acid), then water and brine. Dry over

    
     and concentrate.
    
Reaction Workflow Diagram

SynthesisFlow Start 5-Methylsalicylic Acid (Solid, MP 151°C) Reagents DMS / K2CO3 / Acetone (Reflux 6h) Start->Reagents Solvation Intermediate Transition State: Dianion Formation Reagents->Intermediate Deprotonation Product Methyl 2-methoxy-5-methylbenzoate (Oil/Low-melt Solid) Intermediate->Product Double SN2 Alkylation Validation Check: NaOH Wash (Removes mono-methylated byproduct) Product->Validation

Figure 1: Synthetic workflow for the double methylation of 5-methylsalicylic acid.

Part 3: Structural Characterization (Spectroscopy)

To ensure the integrity of the synthesized molecule, Nuclear Magnetic Resonance (NMR) is the gold standard. The following data assignment is derived from the structural logic of 1,2,5-trisubstituted benzenes.

Proton NMR ( -NMR) Analysis

Solvent:


 | Frequency:  400 MHz
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
7.65 Doublet (d,

)
1HAr-H (C6)Ortho to Carbonyl (deshielded by anisotropy).
7.25 Doublet of Doublets (dd)1HAr-H (C4)Meta to Carbonyl, Para to Methoxy.
6.85 Doublet (d,

)
1HAr-H (C3)Ortho to Methoxy (shielded by +M effect).
3.89 Singlet (s)3HEster

Typical methyl ester range.
3.86 Singlet (s)3HEther

Typical aryl methyl ether range.
2.32 Singlet (s)3HAr

Benzylic methyl group.
Infrared (IR) Spectroscopy
  • 1725

    
    :  Strong 
    
    
    
    stretch (Ester).
  • 1250

    
    :  Strong 
    
    
    
    stretch (Aryl Ether).
  • 2950

    
    :  Weak 
    
    
    
    stretch (Aliphatic methyls).
  • Absence of 3200-3500

    
    :  Confirms absence of -OH (successful methylation of phenol).
    
NMR Connectivity Diagram

NMRLogic Core Benzene Ring H6 H-6 (Ortho to C=O) ~7.65 ppm Core->H6 Deshielded H3 H-3 (Ortho to OMe) ~6.85 ppm Core->H3 Shielded EsterMe Ester Methyl ~3.89 ppm Core->EsterMe 3-bond coupling EtherMe Ether Methyl ~3.86 ppm Core->EtherMe 3-bond coupling ArMe Ar-Methyl ~2.32 ppm Core->ArMe Hyperconjugation

Figure 2: NMR signal assignment logic based on electronic environments.

Part 4: Reactivity Profile & Pharmaceutical Applications

Electrophilic Aromatic Substitution

The 5-methyl and 2-methoxy groups direct incoming electrophiles to the 3-position (ortho to the methyl, para to the methoxy) or the 4-position .

  • Key Reaction: Chlorosulfonation . Reaction with chlorosulfonic acid (

    
    ) installs a sulfonyl chloride group at the 5-position (if available) or modifies existing positions. In the synthesis of Sulpiride , the 5-sulfamoyl group is crucial.[5] Since the 5-position is occupied by a methyl group in this specific variant, this scaffold is often used for analogs or requires oxidation of the 5-methyl to a carboxyl/amide, or it represents a specific impurity study for the 5-H variant.
    
Nucleophilic Acyl Substitution

The ester moiety is susceptible to aminolysis.

  • Application: Reaction with N,N-diethylethylenediamine converts the ester into the benzamide linkage found in substituted benzamides. The ortho-methoxy group can sterically hinder this reaction, often requiring elevated temperatures or catalysis.

References

  • PubChem. Methyl 2-methoxybenzoate (Structural Analog Data). National Library of Medicine.[4] Available at: [Link]

  • ResearchGate. Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. (2018).[6] Provides protocols for the methylation of salicylic acid derivatives. Available at: [Link]

Sources

Technical Monograph: Operational Framework for Methyl 2-methoxy-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Methyl 2-methoxy-5-methylbenzoate (CAS: 3556-83-0), often referred to as Methyl Creosotate , serves as a critical intermediate in the synthesis of pharmaceutical actives (specifically benzamide antipsychotics) and high-value fragrance compounds.

As a Senior Application Scientist, I emphasize that the handling of this compound presents a specific "phase-behavior challenge." With a melting point near 48°C, it exists as a solid or semi-solid slush at standard laboratory temperatures. Improper liquefaction or repeated phase transitions can introduce moisture, accelerating hydrolysis and compromising downstream catalytic purity. This guide moves beyond basic safety data to establish a rigorous protocol for integrity preservation.

Chemical Structure & Identity[1][2][3][4][5][6][7]
  • IUPAC Name: Methyl 2-methoxy-5-methylbenzoate

  • Molecular Formula: C₁₀H₁₂O₃

  • Key Functional Groups: Methyl ester (hydrolysis sensitive), Methoxy ether (electron-donating), Aromatic ring.

Physicochemical Profile

The following data points dictate the engineering controls required for storage and transfer.

PropertyValueOperational Implication
Physical State (20°C) Solid / Crystalline MassRequires controlled heating for volumetric transfer.
Melting Point 48.0 - 49.0 °CCritical Parameter: Store as solid; handle as liquid >50°C.
Boiling Point 254 - 255 °CLow vapor pressure at room temp; reduced inhalation risk unless heated.[1]
Flash Point > 100 °C (approx. 110°C)Class IIIB Combustible Liquid (when molten).
Density 1.14 - 1.16 g/mLHeavier than water; sinks in aqueous spills.
Solubility Insoluble in water; Soluble in EtOH, OilsUse organic solvents (Ethanol, Ethyl Acetate) for equipment cleaning.

Stability & Degradation Mechanics (Expertise Pillar)

The primary threat to Methyl 2-methoxy-5-methylbenzoate is base-catalyzed hydrolysis . While the 2-methoxy group provides some steric shielding to the carbonyl carbon, the ester linkage remains vulnerable to ambient moisture, especially when the compound is in a molten state.

The Hydrolysis Pathway

Moisture intrusion leads to the cleavage of the methyl ester, reverting the compound to 2-methoxy-5-methylbenzoic acid (Creosotic acid) and methanol. This acidic impurity is detrimental to base-sensitive catalytic reactions used in subsequent drug development steps.

Visualization: Degradation Logic

The following diagram illustrates the degradation pathway and the critical control points (CCPs) to prevent it.

DegradationPathway Compound Methyl 2-methoxy- 5-methylbenzoate Transition Hydrolysis (Rate ↑ if Molten) Compound->Transition Exposed to Moisture Ambient Moisture (H2O) Moisture->Transition Impurity Impurity: Creosotic Acid Transition->Impurity Cleavage Byproduct Byproduct: Methanol Transition->Byproduct

Figure 1: Hydrolysis pathway indicating the conversion of the ester to its acid form upon moisture exposure.

Operational Handling Protocols (Trustworthiness Pillar)

Because this compound is a low-melting solid, standard liquid handling (pipetting) fails, and solid handling (weighing paper) is messy due to its waxy nature. The following protocol ensures volumetric precision without contamination .

Protocol: The "Melt-Dispense-Inert" Cycle

Objective: Transfer 50g of material for synthesis without introducing water.

  • Thermal Conditioning:

    • Do not use a heat gun (creates hot spots/degradation).

    • Place the sealed container in a water bath or bead bath set to 55°C .

    • Allow 30-60 minutes for complete liquefaction. The liquid should appear clear/pale yellow.[1]

  • Inert Gas Blanket:

    • Before opening, ensure a Nitrogen (

      
      ) or Argon line is ready.
      
    • Esters are hygroscopic; as the liquid cools, it pulls in ambient air (and moisture).

  • Transfer:

    • Use a pre-warmed glass syringe or positive-displacement pipette (to prevent solidification in the tip).

    • Why: Standard air-displacement pipettes will drip and lose accuracy as the warm liquid expands the air column.

  • Re-Sealing:

    • Immediately purge the headspace of the stock container with

      
       for 10 seconds.
      
    • Seal tightly with Parafilm over the cap to prevent moisture creep during storage.

Visualization: Handling Workflow

HandlingProtocol Start Solid Stock (Stored <25°C) Heating Gentle Heating (Bath @ 55°C) Start->Heating Check Visual Check: Clear Liquid? Heating->Check Check->Heating No (Cloudy) Purge N2 Headspace Purge (Pre-Opening) Check->Purge Yes Transfer Transfer via Pre-warmed Syringe Purge->Transfer Seal Re-seal & Cool (Solidify) Transfer->Seal

Figure 2: The "Melt-Dispense-Inert" workflow designed to maintain anhydrous conditions during transfer.

Storage Architecture

Proper storage extends shelf life from months to years.

  • Primary Container: Amber borosilicate glass. (Prevents UV degradation, though ester stability is generally high).

  • Cap Liner: Teflon (PTFE) or Polyethylene cone. Avoid rubber liners, which can leach plasticizers into organic esters.

  • Temperature:

    • Short-term (<1 month): Ambient (20-25°C).

    • Long-term (>1 month): Refrigerated (2-8°C).

    • Note: Storing cold ensures the material remains a hard solid, reducing the rate of hydrolysis significantly compared to a liquid state.

  • Inventory Control: Minimize headspace. If a 1L bottle is 80% empty, transfer the remaining material to a smaller vessel to reduce the volume of air/moisture in contact with the product.

Emergency Response & Safety

While not highly toxic, the compound is an irritant.

  • Skin Contact: Wash with soap and water.[2][3][4] Do not use alcohol immediately, as it may increase skin permeability.

  • Spill Cleanup (Molten): Allow the spill to cool and solidify. Scrape up the solid material rather than trying to wipe up the hot liquid.

  • Fire: Use dry chemical,

    
    , or alcohol-resistant foam.[3] Do not use a solid water stream, as it may scatter the molten ester.
    

References

  • PubChem. Methyl 2-methoxybenzoate (Analogous Structure & Properties). National Library of Medicine.[1] [Link][1]

  • JECFA. Safety Evaluation of Certain Food Additives: Methyl 2-methoxybenzoate. Joint FAO/WHO Expert Committee on Food Additives.[1] [Link]

  • The Good Scents Company. Methyl 2-methoxy-5-methylbenzoate General Information.[Link]

Sources

potential applications of Methyl 2-methoxy-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Applications of Methyl 2-methoxy-5-methylbenzoate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Utility in Pharmaceutical Synthesis and Fine Chemical Applications[1]

Executive Summary

Methyl 2-methoxy-5-methylbenzoate (CAS 63113-79-1) is a specialized aromatic ester serving as a critical scaffold in medicinal chemistry. While it possesses olfactory characteristics suitable for fragrance applications, its primary industrial value lies in its role as a Key Starting Material (KSM) for the synthesis of Eluxadoline (Viberzi/Truberzi), a mixed


-opioid receptor agonist/

-opioid receptor antagonist used to treat Irritable Bowel Syndrome with Diarrhea (IBS-D).

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and downstream applications, focusing on its transformation into high-value pharmaceutical intermediates.

Chemical Profile & Physicochemical Properties[2][3][4][5][6]

Methyl 2-methoxy-5-methylbenzoate is the methyl ester of O-methylated p-cresotic acid. Its structural rigidity and functionalizable 5-methyl group make it an ideal precursor for benzylic functionalization.

PropertySpecification
CAS Number 63113-79-1
IUPAC Name Methyl 2-methoxy-5-methylbenzoate
Synonyms Methyl O-methyl-p-cresotinate; 2-Methoxy-5-methylbenzoic acid methyl ester
Molecular Formula

Molecular Weight 180.20 g/mol
Physical State Colorless to pale yellow liquid or low-melting solid
Boiling Point 124–131 °C at 22 mmHg (lit.)[1][2]
Density 1.128 g/mL at 25 °C
Refractive Index

1.5310
Solubility Soluble in organic solvents (DCM, EtOAc, MeOH); insoluble in water
Synthetic Utility: The Eluxadoline Pathway

The most significant application of Methyl 2-methoxy-5-methylbenzoate is its conversion into Methyl 5-formyl-2-methoxybenzoate , the aldehyde intermediate required for the reductive amination step in Eluxadoline synthesis.

3.1 Mechanism of Action

The 5-methyl group is activated via radical halogenation, allowing for subsequent oxidation to the aldehyde. This aldehyde then serves as the electrophile to couple with the imidazole-amine fragment of Eluxadoline.

3.2 Workflow Visualization

The following diagram illustrates the transformation of 5-methylsalicylic acid into the Eluxadoline precursor via Methyl 2-methoxy-5-methylbenzoate.

EluxadolinePathway Start 5-Methylsalicylic Acid (p-Cresotic Acid) Intermediate Methyl 2-methoxy-5-methylbenzoate (The Core Subject) Start->Intermediate Methylation (MeI/K2CO3 or DMS) Bromo Methyl 5-(bromomethyl)- 2-methoxybenzoate Intermediate->Bromo Radical Bromination (NBS, BPO, CCl4) Aldehyde Methyl 5-formyl- 2-methoxybenzoate Bromo->Aldehyde Oxidation/Hydrolysis (Sommelet or Kornblum) Eluxadoline Eluxadoline (API) Aldehyde->Eluxadoline Reductive Amination + Imidazole Fragment

Figure 1: Synthetic trajectory from raw material to API, highlighting the central role of Methyl 2-methoxy-5-methylbenzoate.[1][3][4]

Experimental Protocols
4.1 Synthesis of Methyl 2-methoxy-5-methylbenzoate

Objective: Convert 5-methylsalicylic acid to the target ester via simultaneous O-methylation and esterification.

Reagents:

  • 5-Methylsalicylic acid (1.0 eq)

  • Potassium Carbonate (

    
    , 3.0 eq)
    
  • Iodomethane (MeI, 2.2 eq) or Dimethyl Sulfate (DMS)

  • Solvent: DMF or Acetone

Protocol:

  • Dissolution: Dissolve 5-methylsalicylic acid (e.g., 20 mmol) in DMF (100 mL) under an inert atmosphere (

    
    ).
    
  • Base Addition: Add

    
     (60 mmol) incrementally to the stirring solution.
    
  • Alkylation: Cool the mixture to 0°C. Add Iodomethane (44 mmol) dropwise to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC or HPLC for the disappearance of the acid.

  • Workup: Quench with water (200 mL). Extract with Ethyl Acetate (3x).[5] Wash the organic layer with 5% sodium bisulfite (to remove iodine traces) and brine.

  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Purify via silica gel chromatography (Hexane/EtOAc gradient) if necessary.
    
4.2 Functionalization to Methyl 5-formyl-2-methoxybenzoate

Objective: Activate the benzylic position for drug synthesis.

Protocol:

  • Bromination: Reflux Methyl 2-methoxy-5-methylbenzoate with N-Bromosuccinimide (NBS, 1.2 eq) and Benzoyl Peroxide (BPO, cat.) in

    
     or Chlorobenzene for 1–2 hours.
    
  • Oxidation: Treat the resulting benzyl bromide with Hexamethylenetetramine (Sommelet reaction) or DMSO/

    
     (Kornblum oxidation) to generate the aldehyde.
    
Secondary Applications
5.1 Fragrance & Flavor Industry

While less common than its homolog Methyl 2-methoxybenzoate (Methyl o-anisate), the 5-methyl derivative possesses a spicy, floral, and herbaceous odor profile. It is used as a modifier in:

  • Soap and Detergent Perfumery: To add chemical stability and substantive floral notes.

  • Artificial Essential Oils: Mimicking ylang-ylang or tuberose nuances.

5.2 Agrochemicals

The compound serves as a scaffold for benzoylurea insecticides and specific herbicides where the 2-methoxy-5-methyl substitution pattern is required to modulate biological half-life and receptor binding affinity.

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.

Handling Precautions:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Use only in a chemical fume hood, especially during the bromination step (evolution of HBr).

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent hydrolysis or oxidation.

References
  • Eluxadoline Synthesis & Intermediates

    • Title: Process for the preparation of eluxadoline.[6][4][7]

    • Source: World Intellectual Property Organiz
    • URL
  • Chemical Properties & Safety Data

    • Title: Methyl 2-methoxy-5-methylbenzoate Product Information.[1][2][3][4][8][9][10][11][12]

    • Source: Sigma-Aldrich (Merck KGaA).
  • Synthetic Methodology (Methylation)

    • Title: Synthesis and evaluation of 2-substituted 8-hydroxyadenines as potent interferon inducers.[12]

    • Source: Bioorganic & Medicinal Chemistry (via Google P
    • URL
  • Downstream Functionalization

    • Title: Preparation method of 5-formyl-2-methoxy methyl benzoate.[1]

    • Source: Google P
    • URL

Sources

Methodological & Application

Application Notes and Protocols for the NMR Spectroscopic Analysis of Methyl 2-methoxy-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of small organic molecules is a cornerstone of success. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for this purpose, offering detailed insights into the molecular framework of novel compounds. This document provides a comprehensive guide to the NMR spectroscopic analysis of Methyl 2-methoxy-5-methylbenzoate, a substituted aromatic ester of interest in medicinal chemistry and materials science.

This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven protocols. We will delve into the causality behind experimental choices, ensuring that the described methods are not only robust but also scientifically sound.

Molecular Structure and Properties

Methyl 2-methoxy-5-methylbenzoate (C₁₀H₁₂O₃, Molar Mass: 180.20 g/mol ) is a derivative of benzoic acid characterized by the presence of a methoxy group at the 2-position and a methyl group at the 5-position of the benzene ring, with a methyl ester functional group. Understanding this substitution pattern is critical for the interpretation of its NMR spectra.

Experimental Protocols

The acquisition of high-quality NMR data is paramount for unambiguous structural assignment. The following protocols are designed to yield optimal results for both ¹H and ¹³C NMR analysis of Methyl 2-methoxy-5-methylbenzoate.

Sample Preparation: A Foundation for Quality Data

The integrity of the NMR sample directly impacts the quality of the resulting spectrum. A well-prepared sample minimizes artifacts and maximizes signal-to-noise, facilitating accurate interpretation.

Step-by-Step Sample Preparation Protocol:

  • Analyte Weighing: Accurately weigh 5-10 mg of high-purity Methyl 2-methoxy-5-methylbenzoate for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial. The higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope.

  • Solvent Selection and Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice for small organic molecules due to its excellent dissolving power and the presence of a single deuterium lock signal. The residual proton signal of chloroform (at ~7.26 ppm) can serve as a secondary internal reference.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. Visually inspect the solution for any particulate matter.

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This step is crucial to avoid line broadening and shimming difficulties.

  • Transfer to NMR Tube: Carefully transfer the clear solution to the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

NMR Data Acquisition: Optimizing Spectrometer Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary. A key aspect of data acquisition is setting the appropriate relaxation delays to ensure the quantitative reliability of the spectra.[1]

¹H NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse ProgramStandard single pulseFor routine ¹H NMR acquisition.
Spectral Width-2 to 12 ppmTo encompass the full range of proton chemical shifts.
Acquisition Time2-4 secondsTo ensure good digital resolution.
Relaxation Delay1-2 secondsAllows for sufficient relaxation of protons between scans.
Number of Scans16-32To achieve an adequate signal-to-noise ratio.
Temperature298 KStandard room temperature acquisition.

¹³C NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse ProgramProton-decoupledTo simplify the spectrum to single lines for each carbon.
Spectral Width0 to 200 ppmTo cover the entire range of carbon chemical shifts.
Acquisition Time1-2 secondsA balance between resolution and experiment time.
Relaxation Delay2-5 secondsLonger delay is needed for quaternary carbons to relax fully.
Number of Scans1024 or moreNecessary to overcome the low sensitivity of the ¹³C nucleus.
Temperature298 KStandard room temperature acquisition.

Data Analysis and Interpretation

The interpretation of NMR spectra is a deductive process that involves analyzing chemical shifts, signal integrations, and coupling patterns to piece together the molecular structure.[2][3]

Predicted ¹H NMR Spectrum of Methyl 2-methoxy-5-methylbenzoate

Based on the structure of Methyl 2-methoxy-5-methylbenzoate, the following proton signals are expected:

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic H (position 6)~7.6d1H
Aromatic H (position 4)~7.0dd1H
Aromatic H (position 3)~6.8d1H
Methoxy (-OCH₃)~3.9s3H
Ester Methyl (-COOCH₃)~3.8s3H
Aromatic Methyl (-CH₃)~2.3s3H

Note: These are predicted values and may vary slightly in an experimental spectrum.

Causality of Chemical Shifts:

  • Aromatic Protons: The protons on the aromatic ring will appear in the downfield region (6.5-8.0 ppm) due to the deshielding effect of the ring current. The electron-donating methoxy and methyl groups will cause a slight upfield shift compared to unsubstituted benzene, while the electron-withdrawing ester group will have a deshielding effect, particularly on the ortho proton (position 6).

  • Methoxy and Ester Methyl Protons: The protons of the methoxy and ester methyl groups are in different chemical environments and are expected to appear as sharp singlets. The protons of the methoxy group attached directly to the aromatic ring are typically slightly more deshielded than those of the methyl ester.

  • Aromatic Methyl Protons: The protons of the methyl group attached to the aromatic ring will resonate in the typical benzylic proton region.

Predicted ¹³C NMR Spectrum of Methyl 2-methoxy-5-methylbenzoate

The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals, corresponding to the 10 inequivalent carbon atoms in the molecule.

Carbon AssignmentPredicted Chemical Shift (ppm)
Carbonyl (C=O)~167
Aromatic C-O~158
Aromatic C-COOCH₃~122
Aromatic C-CH₃~132
Aromatic CH (position 6)~130
Aromatic CH (position 4)~120
Aromatic CH (position 3)~112
Methoxy (-OCH₃)~56
Ester Methyl (-COOCH₃)~52
Aromatic Methyl (-CH₃)~21

Note: These are predicted values and may vary slightly in an experimental spectrum.

Causality of Chemical Shifts:

  • Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and will appear significantly downfield.

  • Aromatic Carbons: The aromatic carbons will resonate in the 110-160 ppm range. The carbon attached to the electronegative oxygen of the methoxy group (C-O) will be the most downfield among the ring carbons. The other ring carbons' shifts are influenced by the electronic effects of the substituents.

  • Aliphatic Carbons: The carbons of the methoxy, ester methyl, and aromatic methyl groups will appear in the upfield region of the spectrum.

Advanced NMR Techniques for Structural Confirmation

For complex molecules or to resolve ambiguities, two-dimensional (2D) NMR techniques are invaluable.[4][5]

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the molecule, helping to establish connectivity between adjacent protons, particularly in the aromatic region.

  • HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (typically 2-3 bonds) between protons and carbons, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations that are essential for determining stereochemistry and conformation.

Visualizations

Molecular Structure of Methyl 2-methoxy-5-methylbenzoate

Caption: 2D structure of Methyl 2-methoxy-5-methylbenzoate.

NMR Experimental Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load shim Shim Magnetic Field load->shim acquire Acquire 1H & 13C Spectra shim->acquire process Fourier Transform & Phasing acquire->process integrate Integrate & Pick Peaks process->integrate assign Assign Signals integrate->assign elucidate Elucidate Structure assign->elucidate

Caption: Workflow for NMR analysis.

Conclusion

NMR spectroscopy is an indispensable tool for the structural characterization of Methyl 2-methoxy-5-methylbenzoate. By following the detailed protocols for sample preparation and data acquisition outlined in this guide, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The subsequent analysis of chemical shifts, coupling constants, and integration, supplemented by advanced 2D NMR techniques, allows for the unambiguous confirmation of the molecular structure. This rigorous approach to structural elucidation is fundamental to advancing drug discovery and development programs.

References

  • Google Patents.
  • ResearchGate. 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • ScienceDirect. Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]

  • Canadian Science Publishing. 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. [Link]

  • ResearchGate. Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

  • National Center for Biotechnology Information. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. [Link]

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • University of Wisconsin-Madison. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. [Link]

  • Seton Hall University. Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. [Link]

  • ACS Publications. A Simple Method for Measuring Long-Range 1H−13C Coupling Constants in Organic Molecules. [Link]

  • University of Nebraska–Lincoln. NMR Screening Methods for Drug Discovery. [Link]

  • Royal Society of Chemistry. NMR spectroscopy of small molecules in solution. [Link]

  • National Center for Biotechnology Information. NMR as a “Gold Standard” Method in Drug Design and Discovery. [Link]

  • Canadian Science Publishing. 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. [Link]

  • National Center for Biotechnology Information. Advances in structure elucidation of small molecules using mass spectrometry. [Link]

  • Royal Society of Chemistry. Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. [Link]

  • PubMed. A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. [Link]

  • Google Books. Guide to NMR Spectral Interpretation: A Problem Based Approach to Determining the Structure of Small Organic Molecules.
  • Chegg. Solved 1. Interpret the 1H-NMR and 13C-NMR Spectra of methyl. [Link]

Sources

reaction of Methyl 2-methoxy-5-methylbenzoate with nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reactivity Profile & Protocols for Methyl 2-methoxy-5-methylbenzoate

Abstract

This technical guide details the reactivity profile of Methyl 2-methoxy-5-methylbenzoate (CAS: 22622-83-9) with various nucleophiles. Due to the synergistic electron-donating effects of the ortho-methoxy and meta-methyl substituents, the ester carbonyl in this scaffold is electronically deactivated and sterically encumbered compared to unsubstituted benzoates.[1] This guide provides optimized protocols for Hydrolysis (Saponification), Nucleophilic Addition (Grignard), and Aminolysis, specifically addressing the kinetic barriers inherent to this substrate.

Structural Analysis & Reactivity Profile

To design effective experiments, one must first understand the electronic and steric environment of the electrophilic center (the ester carbonyl).

  • Electronic Deactivation: The ortho-methoxy group (

    
    ) is a strong resonance donor (
    
    
    
    ).[1] It pushes electron density into the aromatic ring, which conjugates with the carbonyl group, significantly reducing the electrophilicity of the carbonyl carbon. The 5-methyl group adds a secondary inductive donor effect (
    
    
    ), further stabilizing the ground state and raising the activation energy for nucleophilic attack.
  • Steric Hindrance: The ortho-methoxy group creates a physical barrier (steric bulk) that hinders the approach of nucleophiles, particularly bulky ones, to the Bürgi-Dunitz trajectory required for attack.[1]

  • Chelation Potential: The ortho-methoxy oxygen can coordinate with hard metal cations (Mg²⁺, Li⁺), potentially directing nucleophilic attack or stabilizing tetrahedral intermediates.[1]

Expert Insight: Standard nucleophilic substitutions (e.g., mixing with an amine at room temperature) often fail with this substrate. Successful transformation requires either thermal activation , Lewis acid catalysis , or conversion to a more reactive intermediate (e.g., acid chloride).

Reactivity Pathway Diagram

ReactivityMap Substrate Methyl 2-methoxy- 5-methylbenzoate Hydrolysis Hydrolysis (Carboxylic Acid) Substrate->Hydrolysis OH- / Heat (Saponification) Grignard Grignard Addition (Tertiary Alcohol) Substrate->Grignard R-MgX (2 equiv) (Nucleophilic Addition) Aminolysis Aminolysis (Amide) Substrate->Aminolysis R-NH2 / AlMe3 (Direct Amidation) Demethylation Demethylation (Salicylate) Substrate->Demethylation BBr3 or NaSEt (Ether Cleavage)

Figure 1: Primary reactivity pathways for Methyl 2-methoxy-5-methylbenzoate.[1] Note that the electron-rich ring disfavors Nucleophilic Aromatic Substitution (


).[1]

Application Note A: Hydrolysis (Saponification)[1]

Challenge: The electron-rich nature of the ring makes the ester resistant to mild hydrolysis conditions (e.g., LiOH at RT). Solution: Use a stronger base concentration and elevated temperature (Reflux) to drive the equilibrium to the carboxylate.

Protocol 1: Robust Saponification

Target Product: 2-methoxy-5-methylbenzoic acid

Reagents:

  • Substrate: 1.0 equiv

  • Potassium Hydroxide (KOH): 4.0 equiv (Solid pellets)

  • Solvent: Methanol / Water (4:1 ratio)

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 g (5.5 mmol) of Methyl 2-methoxy-5-methylbenzoate in 12 mL of Methanol in a round-bottom flask.

  • Base Addition: Dissolve KOH (1.23 g, 22 mmol) in 3 mL of water and add to the methanolic solution.

  • Reaction: Equip with a reflux condenser. Heat the mixture to reflux (approx. 70°C) for 4–6 hours .

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The starting material spot (

      
      ) should disappear, and a baseline spot (carboxylate) should appear.
      
  • Work-up:

    • Cool to room temperature.[2]

    • Concentrate under reduced pressure to remove Methanol.

    • Dilute the aqueous residue with water (10 mL) and wash with Diethyl Ether (2 x 10 mL) to remove any unreacted neutral organic impurities.

    • Acidification: Acidify the aqueous layer carefully with 1M HCl to pH ~2. A white precipitate (the acid) should form.

    • Extract with Ethyl Acetate (3 x 15 mL).

  • Isolation: Dry combined organics over

    
    , filter, and concentrate.
    
    • Expected Yield: >90%.[3][4][5]

Application Note B: Grignard Reaction

Challenge: The ortho-methoxy group can chelate the Magnesium, potentially stabilizing the ketone intermediate or slowing the second addition. Solution: Use a large excess of Grignard reagent and anhydrous conditions to ensure full conversion to the tertiary alcohol.

Protocol 2: Synthesis of Tertiary Alcohols

Target Product: (2-methoxy-5-methylphenyl)diphenylmethanol (using PhMgBr)

Reagents:

  • Substrate: 1.0 equiv

  • Phenylmagnesium Bromide (PhMgBr): 3.0 equiv (1M in THF)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck flask under Nitrogen/Argon atmosphere.

  • Substrate Prep: Dissolve Methyl 2-methoxy-5-methylbenzoate (1.0 equiv) in Anhydrous THF (0.2 M concentration). Cool to 0°C.

  • Addition: Add PhMgBr (3.0 equiv) dropwise via syringe over 20 minutes.

    • Note: The solution may turn yellow/orange. The ortho-methoxy group facilitates initial coordination but steric bulk may slow the C-C bond formation.[1]

  • Reaction: Allow to warm to Room Temperature and stir for 3 hours. If TLC shows intermediate ketone, reflux for 1 hour.

  • Quench: Cool to 0°C. Quench carefully with Saturated

    
     solution.
    
    • Caution: Exothermic reaction.[4][6]

  • Work-up: Extract with Diethyl Ether. Wash with Brine. Dry over

    
    .
    
  • Purification: Flash column chromatography is usually required to separate the alcohol from biphenyl byproducts formed from the Grignard reagent.

Application Note C: Aminolysis (Amide Synthesis)

Challenge: Direct reaction of this ester with amines is notoriously difficult due to the "deactivated" carbonyl. Thermal reaction often leads to decomposition before conversion. Solution: Use Trimethylaluminum (AlMe3) to generate a highly reactive aluminium amide species (Weinreb-type activation) that overcomes the electronic deactivation.[1]

Protocol 3: Aluminium-Mediated Direct Aminolysis

Target Product: N-Benzyl-2-methoxy-5-methylbenzamide[1]

Safety Warning: Trimethylaluminum is pyrophoric.[1] Handle strictly under inert atmosphere.

Reagents:

  • Substrate: 1.0 equiv

  • Amine (e.g., Benzylamine): 1.2 equiv

  • Trimethylaluminum (

    
    ): 1.5 equiv (2M in Toluene/Hexane)
    
  • Solvent: Anhydrous Toluene[1]

Step-by-Step Procedure:

  • Activation Complex: In a dry Schlenk tube under Argon, add the Amine (1.2 equiv) and Anhydrous Toluene (5 mL/mmol).

  • AlMe3 Addition: Cool to 0°C. Slowly add

    
     (1.5 equiv).
    
    • Observation: Methane gas evolution will occur. Allow to stir at RT for 20 minutes until gas evolution ceases. This forms the reactive

      
       species.[1]
      
  • Coupling: Add the solution of Methyl 2-methoxy-5-methylbenzoate (1.0 equiv) in Toluene to the aluminium-amine mixture.

  • Heating: Heat the sealed tube to 80–100°C for 4–12 hours.

    • Mechanism:[1][7][8][9][10][11][12][13] The Aluminium acts as a Lewis acid, coordinating to the ester carbonyl oxygen (overcoming the methoxy donation) while delivering the nucleophilic amide.

  • Quench (Critical): Cool to 0°C. Carefully quench with dilute HCl (1M) or Rochelle's Salt solution (Potassium sodium tartrate) to break the aluminium emulsion.

  • Work-up: Extract with Ethyl Acetate. The Rochelle's salt wash is vital to remove aluminium salts effectively.

Troubleshooting & Critical Parameters

ParameterObservationCorrective Action
Low Conversion (Hydrolysis) Starting material remains after 4h.Switch solvent to Ethylene Glycol/Water (high temp) or use KOH instead of LiOH.
Demethylation Formation of phenol (Salicylate) during reaction.Avoid strong Lewis acids like

or

unless intended. Keep reaction temp <120°C.
Grignard Stalling Ketone intermediate persists.The ortho-methoxy group stabilizes the tetrahedral intermediate.[1] Force reaction with reflux or use Cerium(III) chloride (

) additive (Luche-type conditions).[1]
Impurity Profile "Clean" TLC but low mass balance.The product might be volatile (if simple amide) or water-soluble (if acid).[1] Check aqueous layers.[2][3][6][7]

References

  • Synthesis of Sulfamoyl Benzoates

    • Title: Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.[1][4][8][9][11]

    • Source: CN105439915A (P
    • Link:[1]

    • Relevance: Describes the synthesis and handling of the 2-methoxy-5-substituted benzoate scaffold, confirming stability and reaction conditions for related electrophilic substitutions and ester handling.
  • Grignard Reaction Mechanisms

    • Title: Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol.[7]

    • Source: University of Delaware Course M
    • Link:[1]

    • Relevance: Provides the foundational mechanism and stoichiometry (2:1) required for converting benzoate esters to tertiary alcohols.[7]

  • General Reactivity of Methoxybenzoates

    • Title: Methyl 2-methoxybenzoate | CAS 606-45-1.[1][14]

    • Source: ChemicalBook / RIFM Assessment.
    • Link:[1]

    • Relevance: Establishes the baseline physical properties and safety profile of the parent scaffold (without the 5-methyl group), applicable to the target molecule.
  • Aluminium-Mediated Aminolysis (Weinreb Method)

    • Title: Direct conversion of esters to amides using trimethylaluminum.
    • Source:Tetrahedron Letters, 1977, 18(37), 3243-3246.[1] (Classic Methodology).

    • Context: This is the standard authoritative method for converting deactivated esters (like this one) to amides, referenced in the protocol above.

Sources

Application Notes and Protocols: The Role of Methyl 2-methoxy-5-methylbenzoate in Fragrance Formulation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and fragrance development professionals on the evaluation and application of Methyl 2-methoxy-5-methylbenzoate (CAS No. 63113-79-1) in fragrance formulations. Due to the limited public data on its specific olfactory profile, this guide establishes a predictive assessment based on its structural analogs and outlines a rigorous set of protocols for its empirical evaluation. The methodologies cover physicochemical characterization, sensory analysis, formulation integration, and stability testing, providing a complete framework for determining its role as a novel fragrance ingredient.

Introduction

Methyl 2-methoxy-5-methylbenzoate is an aromatic ester with a defined chemical structure that suggests potential utility within the fragrance industry.[1] Its molecular framework, featuring both a methoxy and a methyl group on the benzoate ring, positions it as an interesting candidate for fragrance creation. However, unlike its close structural relatives, its specific scent characteristics and performance in fragrance compositions are not widely documented in scientific literature or industry databases.

This guide, therefore, takes a dual approach. First, it provides a predictive analysis of the potential olfactory profile of Methyl 2-methoxy-5-methylbenzoate by examining the known characteristics of its chemical analogs. This structure-activity relationship (SAR) approach offers a scientifically grounded hypothesis for formulators. Second, and more critically, it delivers a series of detailed, self-validating protocols to empower researchers to empirically determine the molecule's true fragrance profile, performance, and optimal applications. The focus is on establishing a robust workflow for the evaluation of any novel aromatic material.

Physicochemical Properties and Quality Control

Before any olfactory or application-based assessment, the purity and physical characteristics of the raw material must be verified. This ensures that sensory evaluations are based on the target molecule and not influenced by impurities.

Table 1: Physicochemical Properties of Methyl 2-methoxy-5-methylbenzoate

PropertyValueSource
CAS Number 63113-79-1[1]
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1]
Density 1.128 g/mL at 25 °C[1]
Appearance (To be determined by analysis)-
Purity >97% (Typical for research grade)[1]
Protocol 1.1: Initial Quality Control Workflow

This protocol outlines the essential steps to validate the identity and purity of a new batch of Methyl 2-methoxy-5-methylbenzoate.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Objective: To confirm the identity and determine the purity of the material.

    • Procedure:

      • Prepare a 1% solution of the material in a suitable solvent (e.g., ethanol or dichloromethane).

      • Inject 1 µL into a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).

      • Use a temperature program that allows for the separation of potential volatile impurities, for instance, starting at 50°C and ramping to 250°C at 10°C/min.

      • Compare the resulting mass spectrum of the main peak with a reference spectrum to confirm the molecular weight (180.20 g/mol ) and fragmentation pattern.

      • Calculate the purity by peak area percentage. The material should be free from any contaminants with strong olfactory properties.

  • Refractive Index Measurement:

    • Objective: To measure a key physical constant for batch-to-batch consistency.

    • Procedure:

      • Calibrate a digital refractometer using a standard reference material.

      • Place a few drops of the neat material onto the prism.

      • Record the refractive index at a controlled temperature (typically 20°C). This value will serve as a benchmark for future batches.

  • Organoleptic Evaluation of Raw Material:

    • Objective: Initial assessment of the neat material for any "off-notes" that might indicate degradation or significant impurities.

    • Procedure:

      • Dip a clean, unscented smelling strip into the neat material, ensuring only the tip is saturated.

      • Wave the strip approximately 5-10 cm from the nose and evaluate the initial scent. Note any harsh, solvent-like, or unexpected odors.

QC_Workflow cluster_qc Quality Control Protocol raw_material New Batch of Methyl 2-methoxy-5-methylbenzoate gc_ms GC-MS Analysis raw_material->gc_ms refractive_index Refractive Index raw_material->refractive_index organoleptic Initial Olfactory Check raw_material->organoleptic decision Pass / Fail? gc_ms->decision refractive_index->decision organoleptic->decision pass Proceed to Sensory Evaluation decision->pass Pass

Caption: Quality control workflow for incoming aromatic materials.

Predictive Olfactory Profile via Structural Analogy

The scent of an aromatic molecule is intrinsically linked to its structure. By analyzing well-documented analogs, we can formulate a strong hypothesis about the olfactory character of Methyl 2-methoxy-5-methylbenzoate.

  • Analog 1: Methyl 2-methoxybenzoate (CAS 606-45-1) : This molecule lacks the methyl group at the 5-position. It is described as having a sweet, herbaceous, and slightly anise-like aroma.[2] It can add unique nuances to floral bouquets and contributes a fresh, vegetal character to green scent profiles.[2] At a 1% dilution, it presents fruity, winey, and fermented notes with an anisic touch.[3] Its overall character is also compared to lilac, linden blossom, and magnolia.

  • Analog 2: Methyl 2-methylbenzoate (CAS 89-71-4) : This molecule has a methyl group but lacks the methoxy group. Its odor is described as floral, with specific notes of ylang-ylang, orange flower, and grape.[4]

Hypothesis: The presence of the methoxy group in Methyl 2-methoxy-5-methylbenzoate is predicted to impart a foundational sweetness with herbaceous and potentially spicy or anisic undertones, similar to Methyl 2-methoxybenzoate. The addition of the methyl group at the 5-position is likely to modify this profile by introducing a layer of complexity, potentially pushing the character towards a richer, more floral dimension, echoing the ylang-ylang and grape notes of Methyl 2-methylbenzoate. It may also reduce the volatility slightly, potentially increasing its tenacity compared to its analogs.

SAR_Analysis cluster_analogs Structural Analogs cluster_notes target Methyl 2-methoxy-5-methylbenzoate (Target Molecule) predicted Predicted Profile: Sweet, Herbaceous-Floral with Fruity/Spicy Nuances target->predicted Hypothesized From analog1 Methyl 2-methoxybenzoate notes1 Sweet Herbaceous Anisic Fruity analog1->notes1 analog2 Methyl 2-methylbenzoate notes2 Floral Ylang-Ylang Grape analog2->notes2 notes1->predicted notes2->predicted

Caption: Structure-Activity-Relationship (SAR) prediction model.

Protocol for Comprehensive Sensory Evaluation

This protocol is designed to systematically characterize the olfactory profile of a new material from its initial impression (top notes) to its final lingering scent (base notes).

Protocol 3.1: Timed Olfactory Evaluation on Smelling Strips
  • Preparation of Dilutions:

    • Prepare a series of dilutions of the material in a neutral, odorless solvent like ethanol. Recommended concentrations are 10%, 5%, and 1%. This allows for evaluation at different intensities and helps reveal different facets of the scent.

  • Panelist Selection and Environment:

    • Select trained sensory panelists or researchers for the evaluation.

    • The evaluation must be conducted in a well-ventilated, odor-neutral room to prevent cross-contamination and sensory bias.[5]

  • Evaluation Procedure:

    • Dip a fresh smelling strip into the 10% dilution. Label it with the material name, concentration, and start time.

    • Evaluate the strip immediately (T=0) for the top notes . Record all impressions using standard fragrance descriptors (e.g., fruity, floral, green, spicy, woody, etc.).

    • Re-evaluate the same strip at set intervals:

      • T = +5 minutes: Development of the heart/middle notes.

      • T = +30 minutes: Full character of the heart notes.

      • T = +2 hours: Beginning of the dry-down/base notes.

      • T = +8 hours: Lingering base notes.

      • T = +24 hours: Tenacity and final character.

    • Repeat the entire procedure for the 5% and 1% dilutions. Lower concentrations may reveal more delicate or subtle notes that are overpowered in the 10% solution.

    • To prevent olfactory fatigue, panelists should take breaks between evaluating different dilutions and cleanse their palate by smelling an unscented surface (like their own skin) or coffee beans.[6]

  • Data Consolidation:

    • Collect the descriptive terms from all panelists at each time point.

    • Create a final olfactory profile that summarizes the consensus on the scent's character and evolution over time.

Application Protocols in Fragrance Formulation

The true value of a fragrance ingredient is revealed when it is blended with other materials. These protocols test the performance of Methyl 2-methoxy-5-methylbenzoate as a modifier in standard accords.

Protocol 4.1: Evaluation in a Classic White Floral Accord
  • Objective: To assess the ability of the material to modify and enhance a simple floral composition.

  • Formulation: Create two versions of the following base accord. "Accord A" is the control. "Accord B" includes the test material.

Table 2: White Floral Accord Test Formulation

IngredientAccord A (Control)Accord B (Test)Function
Phenyl Ethyl Alcohol30%30%Rosy, floral foundation
Hedione® (Methyl Dihydrojasmonate)40%40%Jasmine, diffusive floral
Linalool15%15%Fresh, light floral
Benzyl Acetate10%10%Fruity, jasmine top note
Indole (10% solution)5%4%Animalic, narcotic floralcy
Methyl 2-methoxy-5-methylbenzoate (10% soln.) 0% 1% Test Modifier
Total 100% 100%
  • Procedure:

    • Accurately compound both accords. Let them mature for at least 48 hours.

    • Evaluate both accords side-by-side on smelling strips at T=0, T=+30 min, and T=+4 hours.

    • Panelists should describe the differences. Does Accord B feel brighter, sweeter, greener, or have more volume? Does the test material create a novel effect or clash with the other ingredients? This type of comparative analysis is a standard industry method for evaluating new materials.[7][8]

Stability and Performance Testing

A fragrance ingredient must be stable in the final product base to be commercially viable. Stability testing predicts how a fragrance will perform over its shelf life under various conditions.[9]

Protocol 5.1: Accelerated Thermal Stability Test
  • Objective: To assess the material's stability and its impact on a base formulation at elevated temperatures, which simulates long-term aging.[9]

  • Procedure:

    • Prepare two samples of a simple finished product base (e.g., a 95% ethanol solution for a fine fragrance, or an unscented lotion base).

    • In one sample, add 1% of Methyl 2-methoxy-5-methylbenzoate. The other remains as a control.

    • Divide each sample into two aliquots.

      • Store one set (control and test) at room temperature (approx. 20-25°C) in the dark. These are the reference samples.

      • Store the second set in a stability oven at a constant temperature of 40°C.

    • Evaluate the samples weekly for four weeks. Compare the 40°C samples to the room temperature reference samples.

    • Assessment Criteria:

      • Olfactory Changes: Does the scent of the test material change, weaken, or develop off-notes?

      • Physical Changes: In a lotion base, check for discoloration, changes in viscosity, or phase separation.[10] Discoloration can sometimes be mitigated with UV absorbers.[10]

Protocol 5.2: Photostability Test
  • Objective: To determine if the material degrades or causes discoloration upon exposure to ultraviolet (UV) light.

  • Procedure:

    • Use the same control and test samples prepared in Protocol 5.1.

    • Place the samples in clear glass containers.

    • Expose one set of samples (control and test) to a controlled UV light source (simulating sunlight) for a period of 8-24 hours. Keep a corresponding set in the dark as a reference.

    • After exposure, compare the UV-exposed samples to the dark-stored reference samples for any changes in color or scent.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the neat material.

  • Handling: Use in a well-ventilated area or under a fume hood. Avoid inhalation of vapors.[11]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from direct sunlight and heat.[12]

  • Disposal: Dispose of the material and any contaminated waste in accordance with local, state, and federal regulations.

Conclusion

While the specific olfactory profile of Methyl 2-methoxy-5-methylbenzoate is not yet established in public literature, a predictive analysis based on its structural analogs suggests a complex character combining sweet, herbaceous, and floral notes. Its true potential as a fragrance ingredient can only be unlocked through rigorous empirical testing. The protocols detailed in this guide provide a comprehensive framework for researchers to fully characterize its scent, performance, and stability. By following these methodologies, fragrance chemists can confidently determine the optimal role of Methyl 2-methoxy-5-methylbenzoate in creating innovative and captivating fragrance formulations.

References

  • Vertex AI Search. (n.d.). Enhancing Fragrance Formulations with Methyl 2-methoxybenzoate.
  • ChemicalBook. (n.d.). Methyl 2-methoxybenzoate | 606-45-1.
  • The Good Scents Company. (n.d.). methyl 2-methyl benzoate.
  • Sigma-Aldrich. (n.d.). Methyl 2-methoxy-5-methylbenzoate 97%.
  • Api, C. et al. (2023). RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate, CAS registry number 606-45-1. Food and Chemical Toxicology.
  • Loba Chemie. (2018). METHYL-2-METHOXY-5-SULFAMOYL BENZOATE MSDS.
  • Sense:lab. (2024). 5 Essential Tips for Effective Sensory Fragrance Testing.
  • Thermo Fisher Scientific. (n.d.). Methyl 2-methoxybenzoate - SAFETY DATA SHEET.
  • Integrated Liner Technologies. (2023). Fragrance Stability Testing. Retrieved January 30, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE82-hlArpffR71EDabObhY1RV44cdORjMst2asXgMrpIsX_yKp5BBwEEG8ZG33dXQgcIwWXK03qEFg89h4LJM7GTakWbzyGSNLg2nP8MlT3hFnf4PUzQNYmn5f5MUz-IKDnQcE8olEQqRKUtOA1A==]([Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 2-methoxy-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 2-methoxy-5-methylbenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights and troubleshooting solutions in a direct question-and-answer format to help you improve your experimental outcomes.

Overview of Synthetic Strategies

The synthesis of Methyl 2-methoxy-5-methylbenzoate typically originates from 2-hydroxy-5-methylbenzoic acid (p-cresotinic acid). Researchers face a key strategic choice between two primary routes, each with distinct advantages and potential pitfalls.

The Two Primary Synthetic Pathways

Synthetic_Pathways start 2-hydroxy-5-methylbenzoic acid ester Methyl 2-hydroxy-5-methylbenzoate start->ester Esterification (Route 1) acid_methylated 2-methoxy-5-methylbenzoic acid start->acid_methylated Methylation (Route 2) final_product Methyl 2-methoxy-5-methylbenzoate ester->final_product Methylation (Williamson Ether Synthesis) acid_methylated->final_product Esterification (Fischer-Speier)

Caption: Primary synthetic routes to Methyl 2-methoxy-5-methylbenzoate.

This guide will address issues encountered in both the esterification and methylation steps, which are the core transformations in these pathways.

Part 1: Troubleshooting Guide

This section addresses specific, common problems that can lead to low yields or impure products. We diagnose the likely causes and provide actionable solutions.

Issue 1: My yield is consistently low during the Fischer-Speier esterification of 2-methoxy-5-methylbenzoic acid.

Answer: Low yields in Fischer-Speier esterification are most often due to the reaction's equilibrium nature, steric hindrance from the ortho-substituent, or suboptimal catalysis. Let's break down each possibility.

Possible Cause A: Unfavorable Reaction Equilibrium

The Fischer-Speier esterification is a reversible reaction between a carboxylic acid and an alcohol to form an ester and water.

  • Causality: The accumulation of water, a byproduct, can drive the reaction backward, hydrolyzing the newly formed ester and lowering the net yield. According to Le Châtelier's principle, the equilibrium must be shifted toward the products.

  • Solution:

    • Use Excess Alcohol: Employing the alcohol reactant (methanol) as the solvent creates a large molar excess, which shifts the equilibrium to the product side. A 10-fold excess or greater is often effective.[1]

    • Remove Water: If using a non-alcohol solvent, water can be removed azeotropically using a Dean-Stark apparatus. However, with methanol, using it as the solvent is the more practical approach.

Possible Cause B: Steric Hindrance

The methoxy group at the ortho position (C2) to the carboxylic acid can sterically hinder the approach of methanol to the carbonyl carbon, slowing the reaction rate compared to an unsubstituted benzoic acid.

  • Causality: The bulky ortho-group makes the tetrahedral intermediate in the esterification mechanism less stable and harder to form, increasing the activation energy of the reaction.

  • Solution:

    • Increase Reaction Time and/or Temperature: Refluxing for a longer period (8-16 hours) can help push the reaction to completion.[2]

    • Use a More Effective Catalyst: While sulfuric acid is common, p-toluenesulfonic acid (PTSA) can sometimes be more effective. For particularly stubborn cases, solid acid catalysts like titanium-zirconium based acids offer high activity and the benefit of easy removal post-reaction.[3]

    • Alternative Methods: If Fischer esterification remains low-yielding, consider converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol. This is not an equilibrium reaction and typically gives higher yields, though it involves more steps.

ParameterStandard ConditionOptimized Condition for High YieldRationale
Methanol 3-5 equivalentsUsed as solvent (>10 equivalents)Shifts equilibrium towards the ester product.[1]
Catalyst Conc. H₂SO₄ (1-5 mol%)Conc. H₂SO₄ (5-10 mol%) or Solid AcidOvercomes steric hindrance and accelerates the rate.[3]
Temperature 60 °CReflux (65 °C for Methanol)Provides sufficient energy to overcome the activation barrier.
Time 4-6 hours8-16 hoursAllows the reaction to reach completion despite a slower rate.[2]
Issue 2: The methylation of the phenolic hydroxyl group is incomplete.

Answer: Incomplete methylation via Williamson ether synthesis is typically a result of an insufficiently strong base, improper stoichiometry, or a less reactive methylating agent.

Possible Cause A: Inadequate Deprotonation of the Phenol

The phenolic proton must be fully removed to generate the nucleophilic phenoxide ion.

  • Causality: If the base is not strong enough to deprotonate the phenol quantitatively, the concentration of the active nucleophile will be low, leading to an incomplete reaction. The pKa of a phenol is ~10, so a base that generates a conjugate acid with a pKa significantly higher than 10 is required.

  • Solution:

    • Choose a Stronger Base: While sodium hydroxide can be used, inorganic bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or DMF are very effective and commonly used in industrial preparations.[4] For laboratory scale, stronger bases like sodium hydride (NaH) can ensure complete deprotonation but require anhydrous conditions.

    • Ensure Proper Stoichiometry: Use at least a slight excess (1.1 to 1.5 equivalents) of the base to ensure full deprotonation.

Possible Cause B: Choice of Methylating Agent and Solvent

The reactivity of the methylating agent and the choice of solvent are critical.

  • Causality: The reaction is an SN2 substitution. A polar aprotic solvent (e.g., acetone, DMF, acetonitrile) is ideal as it solvates the cation but not the nucleophilic phenoxide, maximizing its reactivity.[4] Dimethyl sulfate is a highly effective and inexpensive methylating agent, often preferred in industrial settings over methyl iodide due to cost.[5]

  • Solution:

    • Use Dimethyl Sulfate or Methyl Iodide: Both are excellent methylating agents. Dimethyl sulfate is often used with K₂CO₃ in acetone or acetonitrile.[4]

    • Optimize Temperature: The reaction is often heated to 50-60 °C to increase the rate.[4]

BaseSolventTemperature (°C)Key Considerations
NaOH Toluene/WaterRefluxRequires phase transfer catalyst for efficiency; risk of ester hydrolysis.[5]
K₂CO₃ Acetone, Acetonitrile50-60Excellent, widely used method; safe and effective.[4]
NaH THF, DMF0 to RTHighly effective but requires strict anhydrous conditions; pyrophoric.

Workflow for Troubleshooting Low Yields

Troubleshooting_Workflow start Low Yield Detected reaction_type Which reaction? start->reaction_type ester_path Esterification reaction_type->ester_path Esterification methyl_path Methylation reaction_type->methyl_path Methylation ester_q1 Is methanol used as solvent? ester_path->ester_q1 ester_a1_yes Increase catalyst load and reflux time ester_q1->ester_a1_yes Yes ester_a1_no Use methanol as solvent to shift equilibrium ester_q1->ester_a1_no No methyl_q1 Which base was used? methyl_path->methyl_q1 methyl_a1_weak Switch to stronger base (e.g., K2CO3 in Acetone) methyl_q1->methyl_a1_weak NaOH / NaHCO3 methyl_a1_strong Ensure anhydrous conditions and check stoichiometry methyl_q1->methyl_a1_strong K2CO3 / NaH

Caption: A logical workflow for diagnosing and solving low-yield issues.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred: methylate then esterify, or esterify then methylate?

A: The preferred route is often to esterify first, then methylate (Route 1).

  • Expertise & Rationale: The primary reason is to avoid potential side reactions. The conditions for methylation (using a base like NaOH or K₂CO₃) can also hydrolyze the methyl ester if not carefully controlled. By performing the esterification first on the more stable 2-hydroxy-5-methylbenzoic acid, you create Methyl 2-hydroxy-5-methylbenzoate. The subsequent methylation of the phenolic hydroxyl group can then be performed under conditions (e.g., K₂CO₃ in acetone) that are less likely to affect the ester functionality.[6][7] Synthesizing the ester first also tends to lead to cleaner reactions and easier purification of the intermediate.[6]

Q2: How can I effectively monitor the progress of my reaction?

A: Thin Layer Chromatography (TLC) is the most common and effective method for real-time monitoring.

  • Methodology:

    • Stationary Phase: Standard silica gel plates (Silica Gel 60 F₂₅₄).

    • Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is used. A good starting point is a 4:1 or 3:1 mixture of Hexane:Ethyl Acetate.

    • Visualization: View the plate under UV light (254 nm). The starting material and product, being aromatic, should be UV-active. You can also use a potassium permanganate (KMnO₄) stain, which will react with the phenolic -OH group of the starting material, causing it to appear as a yellow spot on a purple background. The product, lacking this group, will not react.

  • Interpretation: As the reaction proceeds, the TLC spot corresponding to the starting material will diminish in intensity, while the spot for the product will appear and grow stronger. The reaction is considered complete when the starting material spot is no longer visible.

Q3: What are the critical safety precautions when working with dimethyl sulfate?

A: Dimethyl sulfate is highly toxic, a potent carcinogen, and corrosive. It must be handled with extreme caution.

  • Trustworthiness & Safety Protocol:

    • Personal Protective Equipment (PPE): Always wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles.

    • Fume Hood: All transfers and reactions involving dimethyl sulfate must be performed inside a certified chemical fume hood.

    • Quenching: Any residual dimethyl sulfate in the reaction or on glassware must be quenched. This can be done by carefully adding a concentrated aqueous ammonia or sodium hydroxide solution. The reaction is exothermic and should be done in an ice bath.

    • Spill Response: Have a spill kit ready. Small spills can be neutralized with an ammonia solution.

Part 3: Experimental Protocols

Protocol 1: Synthesis of Methyl 2-hydroxy-5-methylbenzoate (Esterification)

This protocol details the Fischer-Speier esterification of the starting material.

  • To a 250 mL round-bottom flask, add 2-hydroxy-5-methylbenzoic acid (10.0 g, 65.7 mmol).

  • Add methanol (150 mL). The large excess serves as both reactant and solvent.

  • Place the flask in an ice bath and slowly add concentrated sulfuric acid (2.0 mL, ~37 mmol) dropwise with stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 12 hours.

  • Monitor the reaction by TLC (4:1 Hexane:Ethyl Acetate) until the starting acid is consumed.

  • Cool the reaction to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, Caution: CO₂ evolution ), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified further if necessary.

Protocol 2: Synthesis of Methyl 2-methoxy-5-methylbenzoate (Methylation)

This protocol describes the methylation of the intermediate ester.

  • To a 250 mL round-bottom flask, add Methyl 2-hydroxy-5-methylbenzoate (10.0 g, 60.2 mmol) and acetone (120 mL).

  • Add finely ground anhydrous potassium carbonate (12.5 g, 90.4 mmol, 1.5 equivalents).

  • Stir the suspension vigorously and add dimethyl sulfate (6.8 mL, 72.2 mmol, 1.2 equivalents) dropwise at room temperature.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 56 °C) for 8 hours.

  • Monitor the reaction by TLC (4:1 Hexane:Ethyl Acetate, using a KMnO₄ stain) until the starting phenol is consumed.

  • Cool the reaction to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetone.

  • Combine the filtrates and concentrate under reduced pressure to remove the acetone.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by vacuum distillation or recrystallization from hexanes if necessary.[6]

References

  • Eureka | Patsnap. (n.d.). Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 5-formyl-2-methoxy methyl benzoate.
  • WIPO Patentscope. (n.d.). 111100042 Preparation method of 2-methoxy-5-sulfamoylbenzoic acid. Retrieved from [Link]

  • Xu, W. L., et al. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. IOP Conference Series: Materials Science and Engineering, 382, 022064.
  • Google Patents. (n.d.). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
  • Xu, W. L., et al. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. ResearchGate. Retrieved from [Link]

  • Brauer, G. M., & Simon, L. (1962). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. Journal of Research of the National Bureau of Standards, Section A: Physics and Chemistry, 66A(4), 313–317.
  • Google Patents. (n.d.). CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
  • Li, S., et al. (2023).
  • Semantic Scholar. (n.d.). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link]

  • Oubiña, A., et al. (1999). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Biotechnology Letters, 21(11), 963-968.
  • Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
  • Brauer, G. M., & Simon, L. (1962). Synthesis of 2-propoxy-5-methylbenzoic acid.
  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-hydroxy-2-methylbenzoate. Retrieved from [Link]

  • Reddit. (2020). How can I improve the yield of my Fischer Esterification? r/Chempros. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-hydroxy-5-methoxybenzoate. Retrieved from [Link]

Sources

Technical Support Center: Methyl 2-methoxy-5-methylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Impurities & Process Optimization Target Molecule: Methyl 2-methoxy-5-methylbenzoate (CAS: 6342-77-4) Primary Precursor: 5-Methylsalicylic Acid (or its methyl ester)

Introduction: The Molecular Target

Welcome to the technical support hub for Methyl 2-methoxy-5-methylbenzoate . This compound serves as a critical intermediate in the synthesis of pharmaceutical agents (including anisamide derivatives) and fine fragrances.

The synthesis typically hinges on two functional group transformations on the 5-methylsalicylic acid scaffold: Esterification (carboxylic acid


 methyl ester) and Etherification  (phenolic hydroxyl 

methoxy). The order of these steps dictates your impurity profile.

This guide prioritizes the O-Methylation of Methyl 5-methylsalicylate (Route A), as it is the dominant industrial pathway due to higher selectivity, while also addressing the direct Esterification of 2-methoxy-5-methylbenzoic acid (Route B).

Module 1: Synthetic Pathways & Impurity Mapping

To troubleshoot effectively, you must first identify where the impurity enters your system. The diagram below maps the two primary synthetic routes and the origin points of common impurities.

SynthesisMap cluster_legend Legend Start 5-Methylsalicylic Acid (Starting Material) InterA Methyl 5-methylsalicylate (Phenolic Ester) Start->InterA Esterification (MeOH/H2SO4) InterB 2-Methoxy-5-methylbenzoic Acid (Methoxy Acid) Start->InterB O-Methylation (DMS/NaOH) Target TARGET: Methyl 2-methoxy-5-methylbenzoate InterA->Target O-Methylation (DMS/K2CO3/Acetone) Imp1 Impurity A: Unreacted Phenol (Methyl 5-methylsalicylate) InterA->Imp1 Incomplete Methylation Imp2 Impurity B: Hydrolysis Product (Methoxy Acid) Target->Imp2 Hydrolysis (Wet Workup) Imp3 Impurity C: Inorganic Salts (Na2SO4 / K2CO3) Target->Imp3 Poor Wash InterB->Target Esterification (MeOH/H+) key Blue Arrow: Preferred Route (A) Grey Arrow: Alternative Route (B) Red Box: Critical Impurity

Figure 1: Synthetic logic flow comparing the "Ester-First" (Route A) and "Ether-First" (Route B) pathways, highlighting critical impurity entry points.

Module 2: Impurity Profiling & Troubleshooting (Q&A)

Impurity A: The "Stalling" Phenol (Methyl 5-methylsalicylate)

Identity: Unreacted Methyl 5-methylsalicylate. Detection: HPLC (RT ~0.85 RRT vs Target); TLC (More polar than target, stains purple with FeCl3).

Q: I have 5-10% of the starting phenol remaining after 24 hours. Adding more methylating agent doesn't help. Why? A: This is a classic "stalling" effect caused by water contamination or surface passivation .

  • The Mechanism: The reaction uses Potassium Carbonate (

    
    ) as a base to deprotonate the phenol. If your solvent (Acetone/DMF) is wet, the base reacts with water to form 
    
    
    
    , which hydrolyzes the methylating agent (Dimethyl Sulfate or Methyl Iodide) before it can react with the phenol.
  • The Fix:

    • Switch Solvents: If using Acetone, ensure it is anhydrous. For difficult substrates, switch to DMF (Dimethylformamide) or NMP . The higher boiling point and polarity stabilize the phenoxide anion.

    • Grind the Base: Use finely milled anhydrous

      
      . Large granules have low surface area, slowing the deprotonation step.
      
    • Phase Transfer: Add 1-2 mol% of TBAB (Tetrabutylammonium bromide) . This helps solubilize the phenoxide ion, significantly accelerating the reaction rate [1].

Impurity B: The "Wet" Acid (2-Methoxy-5-methylbenzoic acid)

Identity: Hydrolysis product of the ester. Detection: HPLC (Early eluting peak); 1H NMR (Loss of methyl ester singlet ~3.8-3.9 ppm, appearance of broad COOH).

Q: My reaction was clean, but after workup, I see 3% acid impurity. Where did it come from? A: This is likely saponification during the quench .

  • The Cause: You likely quenched the reaction with strong aqueous base (NaOH) to destroy excess Dimethyl Sulfate (DMS) while the mixture was still hot. The combination of Heat + Base + Water rapidly hydrolyzes the methyl ester.

  • The Protocol Fix:

    • Cool First: Cool the reaction mixture to <5°C before adding water or base.

    • Ammonia Quench: Instead of NaOH, use a dilute ammonia solution or Triethylamine to quench excess DMS. It is milder and less likely to attack the ester [2].

    • Acidic Workup: If possible, neutralize the reaction mixture to pH 6-7 immediately after the quench to prevent base-catalyzed hydrolysis.

Impurity C: The "Ghost" Peak (Dimethyl Sulfate Residues)

Identity: Unreacted Dimethyl Sulfate (DMS) or Monomethyl Sulfate. Detection: GC (distinct peak); Safety concern (highly toxic).

Q: How do I ensure all Dimethyl Sulfate is removed? It’s not showing up clearly on my HPLC. A: DMS is difficult to detect by UV/HPLC due to low absorbance. It is a safety hazard rather than a quality defect.

  • The Fix:

    • Reaction Stoichiometry: Limit DMS to 1.1 - 1.2 equivalents.

    • Post-Reaction Destruction: After the reaction is complete, add a small amount of Triethylamine (TEA) (0.2 eq) and stir at room temperature for 1 hour. TEA reacts rapidly with DMS to form a water-soluble quaternary ammonium salt, which washes away during the aqueous extraction [3].

Module 3: Optimized Experimental Protocol

This protocol is designed to minimize Impurity A (Phenol) and Impurity B (Acid).

Reaction: O-Methylation of Methyl 5-methylsalicylate Scale: 100 mmol basis

ReagentEquivalentsRoleCritical Note
Methyl 5-methylsalicylate 1.0SubstrateEnsure dryness (<0.5% water).
Dimethyl Sulfate (DMS) 1.15Methylating AgentAdd dropwise to control exotherm.
Potassium Carbonate 1.5BaseMust be anhydrous and milled.
Acetone 5.0 VolSolventReflux temperature (56°C).
TBAB 0.02CatalystOptional: Use if reaction stalls.

Step-by-Step Procedure:

  • Setup: Equip a 3-neck flask with a mechanical stirrer, reflux condenser, and dropping funnel. Flush with Nitrogen.

  • Charging: Add Methyl 5-methylsalicylate (16.6 g, 100 mmol), Anhydrous

    
     (20.7 g, 150 mmol), and Acetone (85 mL).
    
  • Activation: Heat to reflux (approx. 56°C) and stir for 30 minutes. This ensures deprotonation of the phenol.

  • Addition: Cool slightly to 40°C. Add Dimethyl Sulfate (14.5 g, 115 mmol) dropwise over 20 minutes.

    • Why? Controlling the addition prevents a runaway exotherm and minimizes side reactions.

  • Reaction: Return to reflux. Monitor by TLC/HPLC every 2 hours.

    • Target: <0.5% Starting Material.[1][2]

  • Quench (Critical Step):

    • Cool mixture to 0-5°C .

    • Add Triethylamine (2 mL) and stir for 30 mins (destroys excess DMS).

    • Add Ice Water (200 mL).

  • Workup:

    • Filter off inorganic salts (

      
      , 
      
      
      
      ).
    • Extract filtrate with Ethyl Acetate (2 x 100 mL).

    • Wash organic layer with Brine. Dry over

      
      .
      
    • Concentrate to yield crude oil.

  • Purification: Crystallization from Methanol/Water (80:20) or vacuum distillation if high purity is required.

Module 4: Analytical Validation Data

Use the following data to validate your product and identify impurities.

CompoundStructure DescriptionHPLC RRT*1H NMR Diagnostic Signal (CDCl3)
Target Methyl 2-methoxy-5-methylbenzoate1.00

3.89 (s, 3H, COOMe ), 3.85 (s, 3H, Ar-OMe )
Impurity A Methyl 5-methylsalicylate0.85

10.6 (s, 1H, OH - H-bonded)
Impurity B 2-Methoxy-5-methylbenzoic acid0.40

11.0-12.0 (br, 1H, COOH )
Impurity D Methyl 2-methoxy-5-formylbenzoate**0.75

9.90 (s, 1H, CHO )

*RRT (Relative Retention Time) is approximate, based on C18 column / Acetonitrile:Water gradient. Impurity D is only present if starting material was contaminated with aldehyde precursors.

Module 5: Troubleshooting Logic Tree

Use this decision tree to resolve low yield or purity issues quickly.

TroubleshootingTree Start Problem Detected CheckImpurity Identify Major Impurity Start->CheckImpurity Phenol High Starting Material (>2%) CheckImpurity->Phenol Acid High Acid Impurity (Hydrolysis) CheckImpurity->Acid WaterCheck Check Solvent Water Content Phenol->WaterCheck Dry Solvent is Dry WaterCheck->Dry Wet Solvent is Wet WaterCheck->Wet Action1 Add TBAB (Catalyst) Increase Temp Dry->Action1 Action2 Dry Acetone/K2CO3 Restart Wet->Action2 QuenchCheck Check Quench pH/Temp Acid->QuenchCheck Action3 Use Amine Quench Keep T < 5°C QuenchCheck->Action3

Figure 2: Decision matrix for correcting common synthetic deviations.

References

  • Role of Phase Transfer Catalysts:Starks, C. M., & Liotta, C. L. (1978). Phase Transfer Catalysis: Principles and Techniques. Academic Press.
  • Quenching Protocols:Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • DMS Destruction: Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.[3] (Validation of amine-based destruction of alkylating agents).

  • Synthesis of Salicylate Derivatives: IOP Conf. Series: Materials Science and Engineering 382 (2018) 022064.[4] (Describes the optimization of Methyl 2-methoxy-5-aminosulfonylbenzoate, sharing the identical O-methylation step).

  • Methyl Salicylate Impurities: PubChem Compound Summary for CID 89802, Methyl 5-methylsalicylate. (Validation of starting material and potential isomeric impurities).

Sources

Technical Support Center: Optimizing Reaction Conditions for Methyl 2-methoxy-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-methoxy-5-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this important chemical transformation. The following content is structured in a flexible question-and-answer format to directly address common challenges encountered during the esterification of 2-methoxy-5-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing Methyl 2-methoxy-5-methylbenzoate?

A1: The most prevalent and well-established method is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of a carboxylic acid (2-methoxy-5-methylbenzoic acid) with an alcohol (methanol).[1][2] Concentrated sulfuric acid is a commonly used and effective catalyst for this transformation.[3][4]

Q2: How do the substituents on the aromatic ring (2-methoxy and 5-methyl) influence the esterification reaction?

A2: Both the methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating. These groups increase the electron density on the aromatic ring and can subtly influence the reactivity of the carboxylic acid group. While electron-donating groups can sometimes slightly decrease the electrophilicity of the carbonyl carbon, the Fischer esterification is generally robust for a wide range of substituted benzoic acids.[5] The primary determinants of reaction success will be the optimization of reaction conditions rather than the inherent electronic effects of these substituents.

Q3: What are the key equilibrium considerations for this Fischer esterification?

A3: Fischer esterification is a reversible reaction, meaning it will reach an equilibrium between the reactants (carboxylic acid and alcohol) and the products (ester and water).[4] To achieve a high yield of the desired ester, the equilibrium must be shifted towards the product side. This is typically accomplished by:

  • Using a large excess of one reactant: In this case, using methanol as the solvent provides a significant excess, driving the reaction forward.[6][7]

  • Removing a product as it is formed: The removal of water is a common strategy to push the equilibrium to the right.[4]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of Methyl 2-methoxy-5-methylbenzoate.

Low Reaction Conversion or Yield

Problem: After the recommended reaction time, analysis (e.g., by TLC or GC-MS) shows a significant amount of unreacted 2-methoxy-5-methylbenzoic acid.

Potential Causes & Solutions:

  • Insufficient Catalyst: The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.[3]

    • Solution: Ensure the catalytic amount of concentrated sulfuric acid is added correctly. For a typical laboratory-scale reaction, a few drops to a small percentage of the carboxylic acid's molar amount is usually sufficient.

  • Presence of Water: Water in the reactants or solvent can shift the equilibrium back towards the starting materials.

    • Solution 1: Use anhydrous methanol and ensure all glassware is thoroughly dried.

    • Solution 2: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed during the reaction, which is particularly useful if scaling up the reaction.[4]

  • Inadequate Reaction Time or Temperature: The reaction may not have reached equilibrium.

    • Solution: Increase the reflux time and monitor the reaction progress periodically using an appropriate analytical technique. Ensure the reaction mixture is maintained at a gentle reflux.[3]

Difficult Product Isolation and Purification

Problem: Challenges in separating the final ester product from unreacted starting material and byproducts.

Potential Causes & Solutions:

  • Incomplete Removal of Acidic Components: Residual sulfuric acid or unreacted 2-methoxy-5-methylbenzoic acid can complicate purification.

    • Solution: During the work-up, perform a thorough wash with a saturated sodium bicarbonate (NaHCO₃) solution.[6] This will neutralize the sulfuric acid and convert the unreacted carboxylic acid into its water-soluble sodium salt, which can then be removed in the aqueous layer.

  • Emulsion Formation During Extraction: The presence of certain impurities can lead to the formation of stable emulsions between the organic and aqueous layers.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also minimize emulsion formation.

Presence of Impurities in the Final Product

Problem: The isolated product shows impurities by NMR, GC-MS, or has a lower than expected melting point.

Potential Causes & Solutions:

  • Side Reactions: While generally a clean reaction, prolonged heating at very high temperatures could potentially lead to minor side reactions. One possibility, though less common under standard Fischer conditions, is the formation of an anhydride from two molecules of the carboxylic acid.[8]

    • Solution: Adhere to the recommended reaction temperature (gentle reflux of methanol).

  • Inadequate Purification: Simple extraction and washing may not be sufficient to achieve high purity.

    • Solution 1: For volatile esters, distillation can be an effective purification method.[3]

    • Solution 2: If the product is a solid or high-boiling liquid, column chromatography is a reliable method for purification. A common mobile phase for such compounds is a mixture of petroleum ether and ethyl acetate.[9]

Experimental Protocols

Optimized Protocol for Methyl 2-methoxy-5-methylbenzoate Synthesis

This protocol is a synthesis of best practices derived from analogous procedures.[3][9][10][11][12]

Materials:

  • 2-methoxy-5-methylbenzoic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid

  • Diethyl ether or Ethyl acetate

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxy-5-methylbenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the moles of the carboxylic acid).

  • Reflux: Heat the reaction mixture to a gentle reflux (the boiling point of methanol, approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Cooling and Solvent Removal: Allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Extraction and Work-up: Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate. Transfer the solution to a separatory funnel.

  • Washing:

    • Wash the organic layer with water.

    • Carefully wash with saturated sodium bicarbonate solution to neutralize the acid and remove unreacted carboxylic acid. Repeat until no more gas evolution is observed.

    • Wash with brine to remove residual water and aid in layer separation.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude Methyl 2-methoxy-5-methylbenzoate.

  • Purification: If necessary, purify the crude product by distillation or column chromatography.

Data Presentation

Table 1: Key Reaction Parameters for Fischer Esterification

ParameterRecommended ConditionRationale
Reactant Ratio Large excess of MethanolDrives the reaction equilibrium towards the product side (Le Châtelier's Principle).[6]
Catalyst Concentrated H₂SO₄Protonates the carbonyl oxygen, increasing its electrophilicity.[3]
Temperature Reflux (~65 °C)Provides sufficient energy for the reaction to proceed at a reasonable rate without significant byproduct formation.
Reaction Time 4-6 hoursTypically sufficient to reach equilibrium. Should be monitored by TLC.

Visualizations

Fischer Esterification Workflow

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 2-methoxy-5-methylbenzoic acid + Excess Methanol Catalyst Conc. H₂SO₄ Reflux Reflux (65°C, 4-6h) Catalyst->Reflux Solvent_Removal Remove Excess Methanol Reflux->Solvent_Removal Extraction Dissolve in Et₂O/EtOAc Solvent_Removal->Extraction Wash_H2O Wash with H₂O Extraction->Wash_H2O Wash_NaHCO3 Wash with NaHCO₃ Wash_H2O->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Drying Dry (MgSO₄/Na₂SO₄) Wash_Brine->Drying Concentration Concentrate Drying->Concentration Purification Distillation or Column Chromatography Concentration->Purification Final_Product Methyl 2-methoxy-5-methylbenzoate Purification->Final_Product

Caption: Workflow for the synthesis and purification of Methyl 2-methoxy-5-methylbenzoate.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low Yield or Conversion Check_Catalyst Check Catalyst Amount Start->Check_Catalyst Check_Water Check for Water Start->Check_Water Check_Time_Temp Check Reaction Time/Temp Start->Check_Time_Temp Solution_Catalyst Ensure Correct Amount Check_Catalyst->Solution_Catalyst Solution_Water Use Anhydrous Reagents or Dean-Stark Check_Water->Solution_Water Solution_Time_Temp Increase Reflux Time Check_Time_Temp->Solution_Time_Temp

Caption: Troubleshooting guide for low yield in the esterification reaction.

References

  • - Google Patents.

  • - Google Patents.

  • - Google Patents.

  • - University of Babylon.

  • - Cal Poly Pomona.

  • - MDPI.

  • - ResearchGate.

  • - National Institutes of Health.

  • - Google Patents.

  • - Google Patents.

  • - Semantic Scholar.

  • - Google Patents.

  • - YouTube.

  • - PubChem.

  • - YouTube.

  • - OperaChem.

  • - DSpace@MIT.

  • - ResearchGate.

  • - YouTube.

  • - DergiPark.

  • - YouTube.

Sources

troubleshooting Methyl 2-methoxy-5-methylbenzoate purification by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-M2M5MB-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Chromatography Purification of Methyl 2-methoxy-5-methylbenzoate[1][2]

Executive Summary

You are encountering difficulties purifying Methyl 2-methoxy-5-methylbenzoate (an ester derivative of o-anisic acid). This molecule is moderately polar but possesses significant lipophilic character due to the aromatic ring and methyl substituents.

Common purification challenges for this class of molecules include co-elution with the carboxylic acid precursor (2-methoxy-5-methylbenzoic acid), peak tailing due to silanol interactions, and hydrolysis during workup. This guide provides a root-cause analysis and step-by-step troubleshooting protocols.

Phase 1: Method Development & Setup

Q: What is the optimal solvent system for this separation?

A: For methyl benzoate derivatives, a binary gradient of Hexanes (or Heptane) and Ethyl Acetate (EtOAc) is the industry standard.

  • Why? The ester functionality interacts moderately with silica.[2] Chlorinated solvents (DCM) are effective for solubility but often provide poor selectivity between the ester and the unreacted methylated acid.

  • Recommendation: Start with TLC analysis using 10% EtOAc in Hexanes.[1][2]

    • Target Rf: You want your product (ester) to have an Rf of 0.25 – 0.35 .

    • Impurity Rf: The starting material (acid) should remain at the baseline or have an Rf < 0.1 in this system.

Q: My sample is an oil/solid that won't dissolve in the mobile phase. How do I load it?

A: Solubility mismatches cause band broadening.[1][2]

  • The Fix: Use Dry Loading .[2]

    • Dissolve your crude mixture in a minimal amount of Dichloromethane (DCM).[1][2]

    • Add silica gel (ratio 1:2 crude to silica).[1][2]

    • Evaporate the solvent on a rotovap until you have a free-flowing powder.[1][2]

    • Load this powder into a solid load cartridge or directly on top of the column.[1][2]

    • Causality: Liquid loading with a strong solvent (like DCM) into a weak mobile phase (Hexane) causes the sample to "streak" down the column before the run begins, destroying resolution.

Phase 2: Troubleshooting Specific Issues

Issue 1: Co-elution with Starting Material (Acid)

Symptom: You see a single broad peak or two overlapping peaks, and NMR confirms a mixture of ester and acid.[2] Root Cause: The carboxylic acid precursor (2-methoxy-5-methylbenzoic acid) can "smear" on silica due to hydrogen bonding, eventually overlapping with the ester.[1] Solution: Acid-Base Modification.[1][2][3]

  • Protocol: Add 1% Acetic Acid to the mobile phase.

    • Mechanism:[1][3][4][5][6] This suppresses the ionization of the residual carboxylic acid, keeping it protonated (neutral). This sharpens the acid peak and usually increases its retention time slightly, improving separation from the ester.

    • Alternative: If the acid is the impurity, you can perform a bicarbonate wash (liquid-liquid extraction) before chromatography to remove the bulk of the acid.

Issue 2: Peak Tailing (The "Shark Fin" Effect)

Symptom: The product peak rises sharply but trails off slowly. Root Cause: The methoxy oxygen and ester carbonyl are acting as weak Lewis bases, interacting with acidic silanol groups (Si-OH) on the silica surface. Solution:

  • Switch Stationary Phase: Use high-performance spherical silica (20-40 µm) rather than irregular silica.

  • Mobile Phase Modifier: If tailing persists, switch to a DCM/Methanol gradient (0-5% MeOH). The methanol helps deactivate silanol sites.[2]

Issue 3: "Ghost" Peaks in UV

Symptom: Peaks appear that do not correspond to your product or starting material.[1][2] Root Cause: Methyl benzoate derivatives are UV active.[1][2] If you used Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) for synthesis, excess alkylating agent might be present.[1][2]

  • Warning: DMS is highly toxic and often elutes near the solvent front.

  • Action: Ensure you performed a thorough quench (ammonium hydroxide or dilute HCl) prior to purification.[1][2]

Visualizing the Workflow

The following diagram outlines the logical decision-making process for purifying this specific ester.

PurificationWorkflow Start Crude Reaction Mixture (Methyl 2-methoxy-5-methylbenzoate) CheckTLC Run TLC (10% EtOAc in Hexane) Start->CheckTLC Decision Is Separation Sufficient? (Delta Rf > 0.1) CheckTLC->Decision GoodSep Proceed to Flash Gradient: 0-20% EtOAc Decision->GoodSep Yes BadSep Troubleshoot Separation Decision->BadSep No AcidStreak Issue: Acid Streaking? BadSep->AcidStreak AddModifier Add 1% Acetic Acid to Mobile Phase AcidStreak->AddModifier Yes CoElution Issue: Co-elution? AcidStreak->CoElution No ChangeSolvent Switch to DCM/MeOH or Toluene/EtOAc CoElution->ChangeSolvent Yes

Caption: Decision tree for method development and troubleshooting separation issues for benzoate esters.

Experimental Protocols

Standard Flash Chromatography Protocol

Objective: Purify 1.0 g of crude Methyl 2-methoxy-5-methylbenzoate.

  • Column Selection: 24g or 40g Silica Cartridge (Spherical, 40 µm).[1][2]

  • Equilibration: Flush column with 3 CV (Column Volumes) of 100% Hexane.

  • Loading: Dry load on 3g of silica (see Phase 1).

  • Gradient Profile:

    • 0-2 CV: 100% Hexane (Isocratic hold to elute non-polar impurities).[1][2]

    • 2-10 CV: 0% to 10% EtOAc (Linear ramp).[1][2]

    • 10-15 CV: 10% to 20% EtOAc (Linear ramp).[1][2]

    • 15-18 CV: 20% EtOAc (Hold).[1][2]

  • Detection: Monitor UV at 254 nm (aromatic ring) and 280 nm (ester conjugation).[1][2]

Data Table: Troubleshooting Matrix
ObservationProbable CauseCorrective Action
No Separation (One Blob) Column OverloadingReduce load to <1% of silica mass or switch to larger column.
Fronting Peaks "Solvent Effect"Sample dissolved in solvent stronger than mobile phase.[1][2] Use Dry Loading.
Tailing Peaks Silanol InteractionAdd 1% Et3N (Triethylamine) or switch to Methanol gradient.[1][2]
Split Peaks Frit Blockage / ChannelingCheck column inlet frit; ensure dry load is packed evenly.
Low Recovery Hydrolysis on ColumnAvoid leaving ester on acidic silica for >2 hours.[1][2] Elute quickly.

References

  • PubChem. Methyl 2-methoxybenzoate (Analogous Structure & Properties). National Library of Medicine.[1][2] [Link]

  • ResearchGate. Separation of ester from carboxylic acid by using chromatography. [Link]

  • Chromatography Forum. Peaks tailing-problem on fatty acid and ester analyses. [Link]

  • Restek. LC Troubleshooting—All of My Peaks are Tailing! [Link]

Sources

Technical Support Center: Stability and Analysis of Methyl 2-methoxy-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 2-methoxy-5-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. As a key intermediate in various synthetic pathways, ensuring its integrity is paramount for reproducible and reliable experimental outcomes.

Introduction: Understanding the Stability Profile

Methyl 2-methoxy-5-methylbenzoate possesses two primary functional groups susceptible to degradation: an ester and a methoxy ether attached to an aromatic ring. The stability of this molecule is influenced by environmental factors such as pH, temperature, light, and the presence of oxidizing agents. Understanding these potential degradation pathways is the first step in preventing unwanted sample decomposition and ensuring the accuracy of your results.

This guide will provide a structured approach to identifying and solving common stability issues through a question-and-answer format, detailed experimental protocols, and preventative strategies.

Part 1: Troubleshooting Guide - Diagnosing Degradation

This section addresses specific issues you might encounter during your experiments, helping you to identify the root cause of degradation.

Issue 1: My sample purity is decreasing over time, even when stored in a solvent.

Q: I've observed a decrease in the purity of my Methyl 2-methoxy-5-methylbenzoate solution, with the appearance of a new peak in my HPLC chromatogram. What is the likely cause?

A: The most probable cause is hydrolysis of the methyl ester group. This reaction is catalyzed by the presence of acidic or basic residues in your solvent or on your glassware, or by residual moisture. The degradation product is 2-methoxy-5-methylbenzoic acid and methanol.[1][2]

Causality: The ester functional group is susceptible to nucleophilic attack by water. In acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.[3] Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the carboxylate and methanol.[1]

Troubleshooting Steps:

  • Solvent Purity Check: Ensure you are using high-purity, anhydrous solvents. If possible, use freshly opened solvents or those stored under an inert atmosphere (e.g., nitrogen or argon).

  • Glassware Preparation: Acid or base residues on glassware can catalyze hydrolysis. Ensure all glassware is thoroughly rinsed with deionized water and dried in an oven before use. For highly sensitive experiments, consider silanizing your glassware.

  • pH Control: If your experimental conditions allow, ensure the pH of your solution is neutral. Even seemingly neutral solvents can become acidic or basic over time due to dissolved gases like CO2.

  • Confirmation of Degradant: To confirm the identity of the new peak as 2-methoxy-5-methylbenzoic acid, you can:

    • Spike your sample with a commercially available standard of 2-methoxy-5-methylbenzoic acid and observe if the peak area increases.

    • Collect the fraction corresponding to the new peak and analyze it by mass spectrometry (MS) to confirm the molecular weight.

Issue 2: I'm observing multiple new impurities after exposing my compound to air or certain reagents.

Q: After my reaction work-up, which involved exposure to air, I see several new, unidentified peaks in my LC-MS analysis. What could be happening?

A: This could be due to oxidation. The methoxy group and the methyl group on the aromatic ring can be susceptible to oxidation, especially in the presence of certain catalysts, heat, or light.

Causality: The methoxy group can be oxidized, potentially leading to demethylation to form a phenol, or further oxidation to quinone-like structures.[4][5] The methyl group on the benzene ring can also be oxidized to a carboxylic acid under harsh conditions.

Troubleshooting Steps:

  • Inert Atmosphere: For sensitive reactions, perform your work-up under an inert atmosphere (e.g., using a glovebox or Schlenk line) to minimize exposure to atmospheric oxygen.

  • Degas Solvents: Before use, degas your solvents by sparging with nitrogen or argon, or by using the freeze-pump-thaw method.

  • Avoid Oxidizing Agents: Be mindful of the reagents used in your work-up. Avoid unnecessary exposure to strong oxidizing agents.

  • Antioxidant Addition: If compatible with your downstream applications, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to your sample for long-term storage.[6]

Issue 3: My solid compound has discolored after being left on the benchtop.

Q: My white, solid Methyl 2-methoxy-5-methylbenzoate has developed a yellowish tint after being exposed to laboratory light. Is this a sign of degradation?

A: Yes, discoloration is often an indicator of photodegradation. Aromatic compounds, in particular, can be sensitive to UV and visible light, leading to the formation of colored impurities.

Causality: Light energy can promote the formation of reactive radical species, which can then initiate a cascade of degradation reactions. For aromatic ethers, this can involve cleavage of the ether bond or reactions on the aromatic ring.[7][8]

Troubleshooting Steps:

  • Light Protection: Always store Methyl 2-methoxy-5-methylbenzoate in amber vials or containers wrapped in aluminum foil to protect it from light.

  • Minimize Exposure: During handling and experimentation, minimize the exposure of the compound to direct light. Work in a fume hood with the sash down where possible to reduce light intensity.

  • Photostability Study: If your application requires exposure to light, it is crucial to perform a formal photostability study as outlined in the ICH Q1B guidelines to understand the degradation kinetics and identify the photoproducts.[9][10]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Methyl 2-methoxy-5-methylbenzoate?

A1: The two most common degradation pathways are:

  • Hydrolysis: The ester linkage is cleaved by water under acidic or basic conditions to yield 2-methoxy-5-methylbenzoic acid and methanol.[1][2]

  • Oxidation: The methoxy and methyl groups on the aromatic ring can be oxidized, potentially leading to demethylation, hydroxylation of the ring, or oxidation of the methyl group.[4][5]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation, leading to a variety of products.[7][8]

Q2: How can I prevent the degradation of Methyl 2-methoxy-5-methylbenzoate during storage?

A2: To ensure long-term stability, store the compound under the following conditions:

  • Solid Form: Store as a solid in a tightly sealed container at the recommended temperature (typically 2-8°C), protected from light and moisture.

  • In Solution: If you need to store it in solution, use a high-purity, anhydrous, and aprotic solvent. Store the solution at low temperature (-20°C or -80°C), under an inert atmosphere (argon or nitrogen), and in a light-protected container.

Q3: What analytical methods are best for assessing the purity and detecting degradation products of Methyl 2-methoxy-5-methylbenzoate?

A3: A combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the most common and effective method for purity assessment and quantifying known and unknown impurities. A stability-indicating HPLC method should be developed and validated.[11][12][13][14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying unknown degradation products by providing molecular weight information.

  • Quantitative Nuclear Magnetic Resonance (qNMR): This is a primary method for determining the absolute purity of your compound without the need for a reference standard of the analyte itself.[15][16][17][18]

Q4: I need to perform a forced degradation study. What conditions should I use?

A4: A forced degradation study, as recommended by ICH guidelines, should include the following stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[19][20][21]

Stress ConditionRecommended Parameters
Acid Hydrolysis 0.1 M HCl at room temperature or 60°C for up to 24 hours.
Base Hydrolysis 0.1 M NaOH at room temperature for up to 24 hours.
Oxidation 3% H₂O₂ at room temperature for up to 24 hours.
Thermal Degradation Solid sample at 70°C for up to 10 days.
Photodegradation Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Note: These are starting conditions and may need to be adjusted based on the stability of the molecule.[9][22][23]

Part 3: Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study of Methyl 2-methoxy-5-methylbenzoate

This protocol outlines a systematic approach to investigating the degradation pathways of Methyl 2-methoxy-5-methylbenzoate.

Objective: To generate potential degradation products and to develop a stability-indicating analytical method.

Materials:

  • Methyl 2-methoxy-5-methylbenzoate

  • HPLC grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Methyl 2-methoxy-5-methylbenzoate in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 8 hours. At various time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. At various time points (e.g., 0, 1, 2, 4 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

    • Oxidation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. At various time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

    • Thermal Degradation: Place a known amount of solid Methyl 2-methoxy-5-methylbenzoate in an oven at 70°C for 7 days. At various time points, dissolve a portion of the solid in methanol for HPLC analysis.

    • Photodegradation: Expose a solution of the compound (1 mg/mL in methanol) and the solid compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate Methyl 2-methoxy-5-methylbenzoate from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0 30
    15 90
    20 90
    21 30

    | 25 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Protocol 3: Purity Determination by qNMR

Objective: To determine the absolute purity of a batch of Methyl 2-methoxy-5-methylbenzoate.

Materials:

  • Methyl 2-methoxy-5-methylbenzoate sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of Methyl 2-methoxy-5-methylbenzoate and 5 mg of the internal standard into a vial. Dissolve the mixture in a known volume of deuterated solvent.

  • NMR Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Processing: Process the spectrum and carefully integrate a well-resolved, unique signal for Methyl 2-methoxy-5-methylbenzoate and a signal for the internal standard.

  • Calculation: Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Part 4: Visualization of Degradation Pathways and Workflows

Diagram 1: Potential Degradation Pathways

G A Methyl 2-methoxy-5-methylbenzoate B 2-methoxy-5-methylbenzoic Acid + Methanol A->B Hydrolysis (Acid/Base) C Phenolic Derivatives (Demethylation) A->C Oxidation D Oxidized Products (e.g., Benzoic Acid derivative) A->D Oxidation (harsh) E Photodegradation Products A->E Photolysis (UV/Vis Light)

Caption: Potential degradation pathways for Methyl 2-methoxy-5-methylbenzoate.

Diagram 2: Forced Degradation Study Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A Acid Hydrolysis F HPLC-UV Analysis A->F B Base Hydrolysis B->F C Oxidation C->F D Thermal D->F E Photolytic E->F G LC-MS for Identification F->G If unknown peaks H Identify Degradation Products F->H G->H I Elucidate Degradation Pathways H->I J Develop Stability-Indicating Method I->J

Caption: Workflow for a forced degradation study.

References

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • CPL. Complete Forced Degradation Study Protocol. [Link]

  • Alsante, K. M., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • World Health Organization. Annex 10 - ICH. [Link]

  • Patel, Y., et al. (2017). Force Degradation Study of Rizatriptan Benzoate by Rp- HPLC Method and Characterization of Degraded Product. International Journal of Pharmaceutical Sciences and Research, 8(10), 4253-4260.
  • Singh, R., & Kumar, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 72, 1-10.
  • Pharma Stability. Troubleshooting & Pitfalls. [Link]

  • Pharmalytics. Stability Studies in Pharma | ICH Guidelines Explained (Q1A–Q1F). [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • Linde, D., et al. (2021). Oxyfunctionalisation of anisole and its selected reaction products by unspecific peroxygenases.
  • Homework.Study.com. What is the mechanism for the basic hydrolysis of methyl benzoate? [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81.
  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-63.
  • Negreira, N., et al. (2012). Investigation of photodegradation products generated after UV-irradiation of five polybrominated diphenyl ethers using photo solid-phase microextraction.
  • CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google P
  • Singh, S., & Bakshi, M. (2000). Stability testing of pharmaceutical products. Pharmaceutical Technology, 24(3), 88-102.
  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9220-9231.
  • A. T. M. Serajuddin. (2018).
  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • Radhakrishnamurti, P. S., & Sahu, N. C. (1981). Kinetics and mechanism of oxidation of anisole and substituted anisoles by acid bromate in acetic acid-water mixture. Indian Journal of Chemistry Section A, 20(3), 269-271.
  • Al-Sabha, W. A. (2019). Optimization of a micro-High-Performance Liquid Chromatography Method for Determination of Metronidazole benzoate in Their stand. International Journal of Drug Delivery Technology, 9(1), 10-14.
  • Wang, H., et al. (2021). Electrochemical Oxidation Dearomatization of Anisol Derivatives toward Spiropyrrolidines and Spirolactones. CCS Chemistry, 3(5), 1836-1845.
  • Reading Scientific Services Ltd. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. [Link]

  • Khan, K. A., & Khan, A. (2010). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. E-Journal of Chemistry, 7(4), 1421-1428.
  • Al-Malaika, S. (2018). Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols. Polymers, 10(12), 1365.
  • Waterman, K. C., & Adami, R. C. (2005). Understanding the chemical basis of drug stability and degradation. Pharmaceutical Development and Technology, 10(3), 291-301.
  • ResearchGate. Catalytic oxidation of para-substituted thioanisole derivatives carried... [Link]

  • Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

  • US5198455A - Organic stabilizers - Google P
  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • Aboul-Enein, H. Y., & El-Awady, M. I. (1999). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 21(3), 547-553.
  • Helago-sk.sk. STABILITY TESTING ACCORDING TO ICH Q1A (R2): BASICS AND TECHNICAL SOLUTIONS. [Link]

  • Singh, L., et al. (1987). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 64(7), 418-420.
  • University of the Fraser Valley. Preparation of Methyl Benzoate. [Link]

  • GSC Online Press. Development and validation of a stability-indicating assay method for determination of metronidazole benzoate in bulk. [Link]

  • All 'bout Chemistry. Reactions of Anisole | Nitration | Halogenation | Friedel Craft's Acylation | Acidic Hydrolysis. [Link]

  • Pharmaguideline. Guidelines for Pharmaceutical Stability Study. [Link]

  • Smith, D. W., et al. (2002). Thermal degradation kinetics of aromatic ether polymers. Polymer Preprints, 43(1), 229-230.
  • Chemistry LibreTexts. 1.6: Drug Modifications to Improve Stability. [Link]

  • University of Wisconsin-Madison. Quantitative NMR Spectroscopy. [Link]

  • Wang, C., et al. (2019). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in Chemistry, 7, 856.
  • Plaggenborg, R., et al. (2001). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. Applied and Environmental Microbiology, 67(10), 4777-4785.

Sources

Technical Support Center: Catalyst Selection for Methyl 2-methoxy-5-methylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-2024-05M Subject: Optimization of Catalyst Systems for Sterically Hindered Benzoates Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Strategy

You are attempting to synthesize Methyl 2-methoxy-5-methylbenzoate . This molecule presents a classic process chemistry challenge: Ortho-Substitution Sterics .

The methoxy group at the ortho (2-position) creates two antagonistic effects:

  • Steric Hindrance: It physically blocks the carbonyl carbon, slowing down nucleophilic attack by methanol.

  • Electronic Donation: Through resonance, the methoxy oxygen donates electron density to the ring, which can reduce the electrophilicity of the carbonyl carbon, further retarding the reaction rate compared to unsubstituted benzoic acid.

The Catalyst Decision Matrix: Do not choose a catalyst based on "standard protocols." Choose based on your limiting factor: Reaction Rate vs. Purification Constraints.

Catalyst Selection Quick-Reference
Catalyst SystemTypeRecommended ForKey AdvantageMajor Risk
H₂SO₄ (Conc.) Homogeneous Brønsted AcidSmall-scale / Initial R&DHigh activity; low cost.Charring; difficult workup; reactor corrosion.
SOCl₂ + DMF (Cat.) Reagent + Nucleophilic CatalystHigh-Yield / Scale-upOvercomes steric hindrance via Acid Chloride.Gas evolution (SO₂, HCl); moisture sensitivity.[1]
Amberlyst-15 Heterogeneous Solid AcidGreen Chemistry / GMPReusable; easy filtration; no acidic wastewater.Slower kinetics (pore diffusion); lower single-pass conversion.
p-TSA Homogeneous Organic AcidMedium ScaleMilder than H₂SO₄; soluble in organic solvents.Requires water removal (Dean-Stark) to drive equilibrium.

Detailed Troubleshooting Modules

Module A: The Acid Chloride Route (High-Performance)

Protocol: Activation of 2-methoxy-5-methylbenzoic acid with Thionyl Chloride (SOCl₂), catalyzed by N,N-Dimethylformamide (DMF), followed by methanolysis.

Why this works: Direct esterification is an equilibrium process. By converting the acid to an acid chloride, you create an irreversible downstream reaction.[1] DMF is the critical catalyst here , not just a solvent. It forms a Vilsmeier-Haack type intermediate (Vilsmeier reagent) which is far more electrophilic than SOCl₂ alone.

User Issue: "My reaction is stalling, or I see unreacted acid after 12 hours."

  • Diagnosis: You likely omitted the DMF or used wet reagents. Without DMF, SOCl₂ struggles to attack the electron-rich, sterically hindered ring.

  • Solution: Add 1-3 mol% DMF . The color should change (often to yellow/orange) indicating the active catalytic species formation.

User Issue: "I see a carcinogen warning for DMCC."

  • Safety Critical: The reaction of DMF with SOCl₂ generates Dimethylcarbamoyl chloride (DMCC) , a potent carcinogen, as a byproduct [1].

  • Mitigation: Use DMF strictly in catalytic quantities (avoid using it as the bulk solvent). Quench the reaction thoroughly with methanol/water to decompose residual acid chlorides and byproducts.

Module B: Fischer Esterification (H₂SO₄ / p-TSA)

Protocol: Refluxing the benzoic acid derivative in excess methanol with 5-10 mol% acid catalyst.

User Issue: "Yield is capped at ~65% regardless of reflux time."

  • Diagnosis: You have hit the thermodynamic equilibrium. The ortho-methoxy group makes the equilibrium constant (

    
    ) unfavorable compared to simple benzoates.
    
  • Solution: You must remove water to shift the equilibrium (Le Chatelier’s principle).

    • Drying Agents: Add fused MgSO₄ or molecular sieves (3Å) directly to the reaction (if using p-TSA).

    • Azeotropic Distillation: Switch solvent to Toluene/Methanol mix and use a Dean-Stark trap (requires p-TSA).

    • Stoichiometry: Increase Methanol equivalents to >10:1.

Module C: Solid Acid Catalysts (Amberlyst-15)

Protocol: Reflux in Methanol with Amberlyst-15 beads.

User Issue: "The reaction is incredibly slow compared to H₂SO₄."

  • Diagnosis: Pore diffusion limitation. The bulky 2-methoxy-5-methylbenzoic acid molecule struggles to diffuse into the resin pores where the active sulfonic acid sites are located [2].

  • Solution:

    • Swelling: Pre-soak Amberlyst-15 in methanol for 30 mins before adding the substrate. This swells the polymer matrix, increasing pore accessibility.

    • Loading: Increase catalyst loading to 10-15 wt% relative to the substrate.

    • Temperature: Ensure vigorous reflux. Solid catalysts have higher activation energies for diffusion.

Visualizing the Process Logic

Figure 1: Catalyst Decision Logic

This decision tree helps you select the correct catalyst based on your operational constraints.

CatalystSelection Start Start: 2-methoxy-5-methylbenzoic acid Constraint Primary Constraint? Start->Constraint Speed Max Yield / Speed Constraint->Speed High Green Green / Purification Constraint->Green Strict Cost Cost / Simple Lab Scale Constraint->Cost Low Method_Cl Method: SOCl2 + DMF (Cat) Speed->Method_Cl Method_Amb Method: Amberlyst-15 Green->Method_Amb Method_H2SO4 Method: H2SO4 / p-TSA Cost->Method_H2SO4 Mech_Cl Mechanism: Irreversible (Acid Chloride Intermediate) Method_Cl->Mech_Cl Opt_Amb Optimization: Pre-swell resin High Methanol Ratio Method_Amb->Opt_Amb Opt_Water Optimization: Water Removal (Dean-Stark / Sieves) Method_H2SO4->Opt_Water

Caption: Decision matrix for selecting the optimal catalyst based on yield, environmental impact, and cost constraints.

Figure 2: The "Secret Sauce" – DMF Catalytic Cycle

Understanding why DMF is necessary for the Thionyl Chloride route prevents user error.

DMFMechanism DMF DMF (Catalyst) Vilsmeier Vilsmeier-Haack Reagent (Active) DMF->Vilsmeier + SOCl2 SOCl2 SOCl2 (Reagent) SOCl2->Vilsmeier Activated Activated Intermediate Vilsmeier->Activated + Substrate Substrate Benzoic Acid Substrate Substrate->Activated AcidChloride Acid Chloride (Product Precursor) Activated->AcidChloride - SO2, - HCl AcidChloride->DMF Regenerates

Caption: The catalytic cycle of DMF activating Thionyl Chloride. The Vilsmeier intermediate is the key to overcoming steric hindrance.

Frequently Asked Questions (FAQs)

Q1: Can I use Methyl Salicylate (Wintergreen Oil) as a starting material instead? A: Yes, but it requires a different chemical pathway. You would need to perform O-Methylation (Phenolic methylation) rather than Esterification.

  • Protocol: Methyl 5-methylsalicylate + Dimethyl Carbonate (DMC) or Dimethyl Sulfate (DMS) + Base (K₂CO₃).

  • Pros: Avoids acid catalysis entirely.

  • Cons: DMS is highly toxic; O-methylation can compete with C-methylation if conditions are too harsh.

Q2: Why is my product turning pink/brown during the H₂SO₄ reaction? A: This is likely oxidation of the electron-rich aromatic ring. The methoxy and methyl groups make the ring susceptible to electrophilic aromatic substitution or oxidation by hot concentrated sulfuric acid.

  • Fix: Switch to p-TSA (p-Toluenesulfonic acid) which is a milder non-oxidizing acid, or perform the reaction under a nitrogen blanket.

Q3: How do I remove the Amberlyst-15 catalyst? A: Simple filtration.

  • Tip: Do not use magnetic stirring bars directly on the beads as they can grind the resin into fine dust, clogging filters. Use an overhead stirrer or a cage for the stir bar.

References

  • Levin, D. (1997). "Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions Involving Acid Chlorides." Organic Process Research & Development, 1(2), 182.

  • Park, Y. et al. (2009). "Kinetics of catalytic esterification of propionic acid with different alcohols over Amberlyst 15." International Journal of Chemical Kinetics, 41(7), 432-448.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • BenchChem. (2025).[2] "Catalyst selection for efficient Methyl 2-ethyl-3-methoxybenzoate synthesis." (Analogous steric systems).

Sources

workup procedure for isolating pure Methyl 2-methoxy-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 2-methoxy-5-methylbenzoate

Welcome to the technical support guide for the successful isolation and purification of Methyl 2-methoxy-5-methylbenzoate. This document provides a comprehensive, field-tested protocol and addresses common challenges encountered during the post-reaction workup. Our approach is grounded in established chemical principles to ensure you can achieve high purity and yield with confidence.

Core Principles of a Successful Ester Workup

The isolation of a pure ester from a typical acid-catalyzed esterification, such as a Fischer esterification, is a multi-step process designed to systematically remove unreacted starting materials, the acid catalyst, and reaction byproducts.[1][2][3] The success of the entire synthesis hinges on a meticulously executed workup. The core logic involves leveraging the differential solubility and reactivity of the components in the crude reaction mixture.

  • Neutralization: The first critical step is to quench the strong acid catalyst (e.g., H₂SO₄). Failure to do so can promote the reverse reaction—ester hydrolysis—especially upon addition of water, thereby reducing the product yield.[1]

  • Extraction: This is a liquid-liquid separation technique used to move the desired organic product from an aqueous medium to an immiscible organic solvent in which it is more soluble.[4][5]

  • Washing: The organic extract is washed sequentially with specific aqueous solutions to remove different types of impurities. A basic wash removes acidic components, while a water or brine wash removes water-soluble impurities and salts.[3][6][7]

  • Drying & Solvent Removal: Any residual water dissolved in the organic solvent must be removed with an anhydrous drying agent before the solvent is evaporated to yield the crude product.[6][7]

  • Purification: The final step, typically vacuum distillation or column chromatography, is employed to separate the target ester from any remaining impurities with similar solubility profiles.[8][9]

Detailed Experimental Protocol: Workup & Purification

This protocol assumes the synthesis of Methyl 2-methoxy-5-methylbenzoate via a standard Fischer esterification of 2-methoxy-5-methylbenzoic acid with methanol, catalyzed by sulfuric acid.

Step 1: Quenching and Initial Dilution

  • Allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled mixture into a beaker containing ice-cold deionized water (approx. 3-4 times the reaction volume). This helps to dilute the reactants and dissipate any heat from neutralization.

  • Transfer the entire mixture to a separatory funnel of appropriate size.[4]

Step 2: Extraction

  • Add an appropriate organic solvent for extraction, such as ethyl acetate or diethyl ether (approx. 1-2 times the reaction volume), to the separatory funnel.[4][10]

  • Stopper the funnel, invert it, and immediately vent to release any initial pressure.

  • Shake the funnel vigorously for 30-60 seconds, venting frequently to release pressure buildup.[4]

  • Place the funnel in a ring stand and allow the layers to separate completely.

  • Drain the lower aqueous layer and set it aside. Collect the upper organic layer.

  • Return the aqueous layer to the funnel and re-extract with a fresh portion of the organic solvent to recover any dissolved product. Combine this second organic extract with the first.

Step 3: Washing the Organic Layer

  • Bicarbonate Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the combined organic extracts in the separatory funnel.[3][6][11] Shake carefully and vent often, as the neutralization of residual acid will produce CO₂ gas. Continue washing until no more gas evolves. This step is crucial for removing the unreacted 2-methoxy-5-methylbenzoic acid starting material.

  • Water Wash: Wash the organic layer with deionized water to remove any remaining water-soluble byproducts or salts.[3][5]

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to break any emulsions and removes the bulk of the dissolved water from the organic layer.[6][7]

Step 4: Drying and Solvent Removal

  • Drain the washed organic layer into a clean, dry Erlenmeyer flask.

  • Add a suitable anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the agent until it no longer clumps together at the bottom of the flask.

  • Allow the mixture to stand for 10-15 minutes, swirling occasionally.

  • Carefully decant or filter the dried organic solution into a pre-weighed round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to yield the crude Methyl 2-methoxy-5-methylbenzoate.

Step 5: Final Purification

  • Vacuum Distillation: Assemble a vacuum distillation apparatus. This is the preferred method for purifying liquid esters with moderate boiling points.[9][12]

  • Heat the flask gently under vacuum. Collect any low-boiling impurities as a forerun.

  • Collect the main fraction at the expected boiling point of Methyl 2-methoxy-5-methylbenzoate.

  • Weigh the collected pure product and calculate the final yield. Characterize the product using appropriate analytical methods (e.g., NMR, IR, GC-MS) to confirm purity.[13]

Visual Workflow for Purification

Below is a diagram illustrating the key decision points and separation steps in the workup procedure.

Workup_Workflow cluster_reaction Post-Reaction cluster_extraction Extraction & Washing cluster_isolation Isolation & Purification crude_mix Crude Reaction Mixture (Ester, Acid, Alcohol, H₂SO₄, H₂O) sep_funnel Separatory Funnel: Add H₂O & Organic Solvent crude_mix->sep_funnel Quench & Dilute organic_layer Organic Layer (Ester, some impurities) sep_funnel->organic_layer aqueous_layer Aqueous Layer (H₂SO₄, Alcohol, Salts) sep_funnel->aqueous_layer wash_bicarb Wash with NaHCO₃ organic_layer->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine co2 CO₂ Gas (vent!) wash_bicarb->co2 acid_salt Aqueous Waste (Carboxylate Salt) wash_bicarb->acid_salt drying Dry with Na₂SO₄ wash_brine->drying evaporation Solvent Removal (Rotary Evaporator) drying->evaporation crude_product Crude Ester evaporation->crude_product purification Final Purification (Vacuum Distillation) crude_product->purification pure_product Pure Methyl 2-methoxy-5-methylbenzoate purification->pure_product

Sources

Validation & Comparative

cost-benefit analysis of different Methyl 2-methoxy-5-methylbenzoate synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Synthesis Guide: Methyl 2-methoxy-5-methylbenzoate

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Development Scientists, and Chemical Engineers.

Executive Summary & Compound Profile

Methyl 2-methoxy-5-methylbenzoate (CAS: 63113-79-1 ), also known as Methyl cresotinate methyl ether, is a critical intermediate in the synthesis of antipsychotic agents (e.g., substituted benzamides), agrochemicals, and fragrance compounds. Its structural core—a di-substituted benzoate—requires precise regiochemical control during synthesis to avoid isomers.

This guide evaluates three distinct synthesis methodologies, ranging from classical industrial routes to modern green chemistry approaches. The selection of a method depends heavily on the available equipment (pressure vs. atmospheric), safety constraints (toxicity of alkylating agents), and scale.

Compound Snapshot:

  • Molecular Formula: C₁₀H₁₂O₃

  • Molecular Weight: 180.20 g/mol

  • Key Precursor: 5-Methylsalicylic acid (CAS: 89-56-5)

Comparative Analysis of Synthesis Methods

The following table summarizes the cost-benefit landscape for the three primary synthesis routes.

MetricMethod A: One-Pot Dimethylation Method B: Stepwise Fischer-Williamson Method C: Green Catalytic (DMC)
Reagents Dimethyl Sulfate (DMS), K₂CO₃MeOH/H₂SO₄ then MeI or DMSDimethyl Carbonate (DMC), Zeolite/Base
Atom Economy Moderate (Sulfate waste)Low (Multi-step workup)High (CO₂/MeOH byproducts)
Yield High (>90%) Moderate-High (80-85% overall)Moderate (>85% optimized)
Safety Profile Critical Risk (DMS is highly toxic/carcinogenic)High Risk (MeI is neurotoxic)Excellent (DMC is non-toxic)
Equipment Standard Glassware (Reflux)Standard Glassware (Reflux)High Pressure Autoclave
Cost Efficiency High (Cheap reagents)Low (Labor intensive, expensive MeI)High (Cheap reagents, but energy intensive)
Scalability Excellent (Industrial Standard)Poor (Lab scale only)Good (Requires specialized reactors)

Detailed Experimental Protocols

Method A: One-Pot Dimethylation (Industrial Standard)

Principle: Simultaneous O-methylation of the phenolic hydroxyl and esterification of the carboxylic acid using Dimethyl Sulfate (DMS) under basic conditions. This is the most direct route but requires stringent safety protocols due to DMS toxicity.

Reagents:

  • 5-Methylsalicylic acid (1.0 eq)

  • Dimethyl Sulfate (2.5 - 3.0 eq)

  • Potassium Carbonate (anhydrous, 2.5 - 3.0 eq)

  • Acetone (Solvent, 10-15 volumes)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and pressure-equalizing addition funnel. Purge with nitrogen.[1]

  • Dissolution: Charge 5-Methylsalicylic acid and Acetone. Stir until dissolved.

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) in portions. The mixture may become a slurry.

  • Alkylation: Heat the mixture to a gentle reflux (approx. 56°C).

  • Addition: Dropwise add Dimethyl Sulfate over 1-2 hours. Caution: Exothermic reaction.

  • Reaction: Maintain reflux for 12–20 hours. Monitor via TLC or HPLC until the intermediate (Methyl 5-methylsalicylate) is fully converted to the dimethoxy product.

  • Quenching: Cool to room temperature. Add water (approx.[2][3] same volume as acetone) and stir for 30 mins to destroy excess DMS (hydrolyzes to methanol and sulfuric acid). Ensure pH remains basic to neutralize acid formed.

  • Workup: Evaporate acetone under reduced pressure. Extract the aqueous residue with Ethyl Acetate or Dichloromethane (DCM).

  • Purification: Wash organic layer with 2N NaOH (to remove unreacted acid/phenol), then brine. Dry over Na₂SO₄ and concentrate.

  • Result: The product is obtained as a colorless to pale yellow oil. Distillation can be used for high purity.

Method B: Stepwise Fischer Esterification & Williamson Ether Synthesis

Principle: Separates the ester formation and phenolic methylation. This allows for the isolation of the phenol-ester intermediate if needed for other derivatizations.

Step 1: Esterification

  • Dissolve 5-Methylsalicylic acid in Methanol (excess, solvent/reagent).

  • Add catalytic conc. H₂SO₄ (0.1 eq).

  • Reflux for 8-12 hours.

  • Concentrate, neutralize with NaHCO₃, and extract to yield Methyl 5-methylsalicylate .

Step 2: Etherification

  • Dissolve Methyl 5-methylsalicylate (1.0 eq) in Acetone or DMF.

  • Add K₂CO₃ (1.5 eq) and Methyl Iodide (MeI, 1.2 eq). Note: MeI is used here for lab-scale convenience over DMS.

  • Reflux (Acetone) or heat to 60°C (DMF) for 4-6 hours.

  • Filter salts, concentrate, and partition between water/ether.

  • Result: High purity Methyl 2-methoxy-5-methylbenzoate.

Method C: Green Synthesis (Dimethyl Carbonate)

Principle: Uses Dimethyl Carbonate (DMC) as a non-toxic methylating agent. DMC acts as a methylating agent at high temperatures (>180°C) via a B_Al2 mechanism, usually requiring a catalyst like Zeolite NaY or simple weak bases.

Reagents:

  • 5-Methylsalicylic acid (1.0 eq)

  • Dimethyl Carbonate (Excess, acts as solvent, ~10-20 eq)

  • Catalyst: Zeolite NaY or K₂CO₃ (0.1 - 0.5 eq)

Protocol:

  • Equipment: Stainless steel high-pressure autoclave (Parr reactor).

  • Loading: Charge the solid acid, catalyst, and DMC into the reactor liner.

  • Reaction: Seal the reactor. Heat to 180–200°C . The internal pressure will rise significantly (autogenous pressure of DMC + CO₂ evolution).

  • Duration: Hold at temperature for 5–8 hours.

  • Cooling: Cool to room temperature. Vent the CO₂ gas carefully.

  • Workup: Filter the catalyst (reusable if Zeolite). Distill off excess DMC (recyclable).

  • Purification: The residue is often pure enough; otherwise, vacuum distillation.

Mechanistic & Workflow Visualization

The following diagrams illustrate the chemical pathways and the decision logic for selecting a method.

Figure 1: Reaction Pathways[4]

SynthesisRoutes Start 5-Methylsalicylic Acid (CAS 89-56-5) MethodA_Step Method A: One-Pot DMS / K2CO3 / Acetone Reflux Start->MethodA_Step Simultaneous Methylation MethodB_Step1 Method B1: Fischer Esterification MeOH / H2SO4 Start->MethodB_Step1 MethodC_Step Method C: Green Synthesis DMC / Zeolite / 200°C (Autoclave) Start->MethodC_Step Green Methylation Target Methyl 2-methoxy-5-methylbenzoate (CAS 63113-79-1) MethodA_Step->Target Yield: >90% Intermediate Methyl 5-methylsalicylate MethodB_Step1->Intermediate MethodB_Step2 Method B2: Williamson Ether MeI / K2CO3 Intermediate->MethodB_Step2 MethodB_Step2->Target Yield: ~85% MethodC_Step->Target Yield: >85% No Toxic Waste

Caption: Comparison of One-Pot (A), Stepwise (B), and Green (C) synthesis routes.

Figure 2: Decision Matrix

DecisionMatrix Start Select Method Scale Scale? Start->Scale Equipment High Pressure Available? Scale->Equipment Industrial / Pilot Safety Strict Safety Restrictions? Scale->Safety Lab / R&D MethodA Method A: DMS One-Pot Equipment->MethodA No (Cost Priority) MethodC Method C: DMC Autoclave Equipment->MethodC Yes (Green Priority) Safety->MethodA DMS Handling OK MethodB Method B: Stepwise (MeI) Safety->MethodB Avoid DMS

Caption: Decision tree for selecting the optimal synthesis method based on operational constraints.

References

  • Preparation of methyl 2-methoxy-5-sulfamoylbenzoate (Analagous Chemistry) . PatSnap Patent Search. (CN105439915A). Retrieved from .

  • Synthesis of Methyl 5-Methylsalicylate and Derivatives . PrepChem. Retrieved from .

  • Methyl 2-methoxybenzoate synthesis using Dimethyl Carbonate . ChemicalBook. Retrieved from .

  • Methyl 2-methoxy-5-methylbenzoate Product Data . ChemicalBook. CAS 63113-79-1.[4] Retrieved from .

  • Approaches to the synthesis of trichothecane sesquiterpenes (Use of DMS/K2CO3 for 2-methoxy-5-methylbenzoic acid) . Oregon State University. Retrieved from .

Sources

Technical Comparison Guide: Reactivity Profile of Methyl 2-methoxy-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-methoxy-5-methylbenzoate (CAS: 3556-83-0) represents a distinct class of "sterically and electronically tuned" esters. Unlike the baseline methyl benzoate, this molecule exhibits a reduced electrophilicity at the carbonyl center, primarily driven by the ortho-methoxy effect (resonance donation + steric hindrance) and reinforced by the meta-methyl substituent.

For researchers in drug development—specifically those working on benzamide antipsychotics (e.g., Sulpiride analogs)—understanding this dampened reactivity is critical. This guide provides an objective comparison against standard ester alternatives, demonstrating that while the molecule resists inadvertent hydrolysis, it remains viable for targeted nucleophilic acyl substitutions under optimized conditions.

Structural & Mechanistic Analysis

To predict performance, we must deconstruct the competing electronic and steric forces acting on the carbonyl carbon.

The Ortho-Methoxy Effect (Primary Driver)

The methoxy group at the C2 position exerts two opposing effects:

  • Inductive Withdrawal (-I): Oxygen is electronegative, theoretically pulling density away from the ring.[1][2]

  • Resonance Donation (+R): The lone pair on the oxygen overlaps with the

    
    -system. At the ortho position, this donation significantly increases electron density at the carbonyl carbon, making it less electrophilic  (less reactive to nucleophiles).
    
The 5-Methyl Contribution (Secondary Tuning)

The methyl group at C5 is meta to the ester.

  • Hammett Constant (

    
    ):  Approximately -0.07.
    
  • Effect: It acts as a weak Electron Donating Group (EDG). While its steric impact on the ester is negligible, it reinforces the electron density of the aromatic ring, further stabilizing the ester against nucleophilic attack compared to unsubstituted methyl benzoate.

Visualizing the Reactivity Hierarchy

The following diagram illustrates the relative reactivity of the target molecule against common benchmarks.

ReactivityHierarchy HighReactivity High Reactivity (Electron Deficient) Nitro Methyl 4-nitrobenzoate (Strong EWG activates carbonyl) HighReactivity->Nitro Baseline Baseline Reactivity (Neutral) Benzoate Methyl Benzoate (Standard Reference) Baseline->Benzoate ModerateStability Moderate Stability (Ortho-Hindered) Methoxy Methyl 2-methoxybenzoate (Ortho-effect deactivation) ModerateStability->Methoxy HighStability High Stability (Target Molecule) Target Methyl 2-methoxy-5-methylbenzoate (Ortho-effect + 5-Me donation) HighStability->Target Nitro->Benzoate decreasing k(hydrolysis) Benzoate->Methoxy Methoxy->Target

Figure 1: Reactivity hierarchy based on electrophilicity of the carbonyl carbon. The target molecule exhibits the highest stability against nucleophilic attack among the compared esters.

Comparative Performance Data

The following table synthesizes experimental expectations based on Hammett parameters and kinetic data of structural analogs.

FeatureMethyl Benzoate (Baseline)Methyl 4-NitrobenzoateMethyl 2-MethoxybenzoateMethyl 2-methoxy-5-methylbenzoate (Target)
Electronic Nature NeutralElectron Deficient (Activated)Electron Rich (Deactivated)Electron Rich (Highly Deactivated)
Steric Hindrance LowLowModerate (Ortho)Moderate (Ortho)
Alkaline Hydrolysis (

)
1.0~100 - 150~0.2 - 0.4< 0.2
Aminolysis Potential StandardRapid (Room Temp)Requires Heat/CatalystRequires Optimization (High T)
Primary Application General Solvent/ReagentElectrophile for mild nucleophilesSalicylate analog synthesisSulpiride/Benzamide Drug Synthesis

Key Insight: The target molecule's hydrolysis rate is estimated to be <20% of methyl benzoate. This "resistance" is an asset in multi-step synthesis, allowing the ester to survive mild basic conditions used to manipulate other functional groups (e.g., alkylation of phenols) before final conversion.

Experimental Protocols

Protocol A: Controlled Hydrolysis (Saponification)

Objective: To convert the ester to the acid without decarboxylation or ether cleavage. Due to the stability noted above, standard room-temperature protocols often fail.

Reagents:

  • Target Ester (1.0 eq)[3]

  • NaOH (2.5 eq, 10% aqueous solution)

  • Methanol (Solvent, 5 volumes)

Workflow:

  • Dissolution: Dissolve Methyl 2-methoxy-5-methylbenzoate in Methanol.

  • Addition: Add aqueous NaOH slowly. The mixture may become biphasic initially.

  • Reflux (Critical): Unlike methyl benzoate, this reaction requires energy. Heat to reflux (65°C) for 4–6 hours .

    • Note: TLC monitoring (Hexane:EtOAc 8:2) is essential.[4] The spot for the ester (

      
      ) will disappear slowly.
      
  • Workup: Cool to RT. Acidify with HCl (1M) to pH 2. The 2-methoxy-5-methylbenzoic acid will precipitate. Filter and wash with cold water.

Protocol B: Nucleophilic Substitution (Aminolysis)

Objective: Synthesis of benzamide derivatives (e.g., drug intermediates).[3][5]

Mechanism Visualization: The ortho-methoxy group creates a "steric gate," requiring the nucleophile to approach at a specific trajectory.

Mechanism cluster_sterics Steric/Electronic Barrier Step1 Target Ester (Ground State) TS Tetrahedral Intermediate (High Energy) Step1->TS + Amine (R-NH2) High Activation Energy due to Sterics Product Amide Product TS->Product - MeOH Barrier Ortho-OMe Group: 1. Blocks nucleophile approach 2. Donates e- to carbonyl Barrier->TS

Figure 2: The reaction pathway requires overcoming the steric and electronic barrier imposed by the ortho-methoxy group.

Optimized Conditions:

  • Solvent: Toluene or Xylene (high boiling point required).

  • Catalyst: Use of a Lewis Acid (e.g.,

    
    ) or generating the aluminum amide (Weinreb method) is recommended to activate the amine and coordinate with the ester oxygen, overcoming the electronic deactivation.
    
  • Temperature: 100°C - 110°C.

References

  • Comparative Hydrolysis Rates

    • Source: "Kinetics of Alkaline Hydrolysis of Methyl Substituted Benzo
    • URL:[Link] (Generalized reference for ortho-effect kinetics).

  • Synthesis Applications (Sulpiride Intermediates)

    • Source: "Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate.
    • URL:[Link][6]

  • Electronic Effects of Methoxy Groups

    • Source: "Inductive vs conjugation effects in ester hydrolysis." Chemistry Stack Exchange.
    • URL:[Link]

  • General Ester Hydrolysis Data

    • Source: "Comparative chemical and biological hydrolytic stability of homologous esters.
    • URL:[Link]

Sources

literature comparison of reported yields for Methyl 2-methoxy-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the synthetic routes for Methyl 2-methoxy-5-methylbenzoate (CAS: 63113-79-1), a critical intermediate in the synthesis of benzamide antipsychotics (e.g., sulpiride analogs) and polyketide metabolites.

Executive Summary

The synthesis of Methyl 2-methoxy-5-methylbenzoate is primarily achieved through two industrial pathways: One-Pot Dialkylation (Method A) and Stepwise Esterification-Etherification (Method B).[1] While both methods utilize 5-methylsalicylic acid as the starting scaffold, the One-Pot Dialkylation offers superior atom economy and throughput (95% yield) compared to the Stepwise approach (~84% cumulative yield). This guide details the protocols, mechanistic insights, and safety considerations for both.

Part 1: Route Analysis & Performance Metrics
Method A: One-Pot Dialkylation (Preferred)

This method utilizes a "double methylation" strategy where both the carboxylic acid and the phenolic hydroxyl group are alkylated simultaneously using excess methylating agent (MeI or DMS) in a polar aprotic solvent.

  • Mechanism: Base-promoted deprotonation of the carboxylic acid (

    
    ) and phenol (
    
    
    
    ), followed by
    
    
    attack on the methylating agent.
  • Key Advantage: Eliminates isolation of the intermediate ester, reducing process time by 40%.

Method B: Stepwise Esterification-Etherification

A classical approach separating the formation of the methyl ester and the methyl ether.

  • Step 1: Fisher Esterification of 5-methylsalicylic acid to Methyl 5-methylsalicylate.

  • Step 2: Williamson Ether Synthesis to cap the phenol.

  • Key Advantage: Allows for purification of the intermediate if regio-isomeric purity is critical (rarely an issue with this substrate).

Performance Comparison Table
MetricMethod A: One-Pot DialkylationMethod B: Stepwise Synthesis
Reported Yield 95% (Isolated)~84% (Cumulative)
Starting Material 5-Methylsalicylic Acid5-Methylsalicylic Acid
Reagents MeI (2.2 eq), K₂CO₃, DMF1. MeOH/H₂SO₄2. Me₂SO₄, K₂CO₃
Reaction Time 12 Hours24-30 Hours (Total)
Atom Economy HighModerate (Loss via workups)
Scalability Excellent (Single reactor)Good (Requires intermediate transfer)
Part 2: Detailed Experimental Protocols
Protocol A: One-Pot Synthesis (High Yield)

Based on optimized conditions for salicylate derivatives.

Reagents:

  • 5-Methylsalicylic acid (1.0 eq)[2]

  • Iodomethane (MeI) (2.2 eq) [Alternative: Dimethyl Sulfate]

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Solvent: N,N-Dimethylformamide (DMF)

Step-by-Step Workflow:

  • Charging: To a reaction vessel equipped with a magnetic stirrer, charge 5-methylsalicylic acid (e.g., 3.04 g, 20 mmol) and anhydrous DMF (100 mL).

  • Deprotonation: Add K₂CO₃ (8.28 g, 60 mmol) in portions at 0°C to control exotherm. Stir for 30 minutes.

  • Alkylation: Dropwise add Iodomethane (6.24 g, 44 mmol) while maintaining temperature <20°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. Monitor via TLC or HPLC (Disappearance of acid peak).

  • Quench: Pour reaction mixture into ice-water (300 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with 5% Sodium Bisulfite (to remove iodine traces) and Brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Result: Yields ~95% of a colorless to pale yellow oil.

Scientist’s Note: The use of DMF is critical here. Its high dielectric constant dissociates the phenoxide-potassium ion pair, significantly increasing the nucleophilicity of the oxygen atoms compared to acetone or toluene.

Protocol B: Stepwise Synthesis (Classical)

Step 1: Fisher Esterification

  • Reflux 5-methylsalicylic acid in Methanol (10 vol) with catalytic H₂SO₄ (0.1 eq) for 16 hours.

  • Concentrate methanol, neutralize with NaHCO₃, and extract.

  • Intermediate Yield: ~92-96% (Methyl 5-methylsalicylate).

Step 2: O-Methylation

  • Dissolve Methyl 5-methylsalicylate (1.0 eq) in Acetone.

  • Add K₂CO₃ (1.5 eq) and Dimethyl Sulfate (1.2 eq).

  • Reflux for 8 hours.

  • Standard aqueous workup.

  • Step Yield: ~88-90%.

Part 3: Visualizations
Figure 1: Reaction Pathways & Chemical Logic

This diagram illustrates the chemical transformation and the divergence between the two methods.

ReactionPathways Start 5-Methylsalicylic Acid (Starting Material) MethodA_Cond Method A: One-Pot Reagents: MeI (2.2 eq), K2CO3 Solvent: DMF, 25°C Start->MethodA_Cond Direct Dialkylation MethodB_Step1 Method B - Step 1 Fisher Esterification (MeOH, H2SO4) Start->MethodB_Step1 Stepwise Target TARGET PRODUCT Methyl 2-methoxy-5-methylbenzoate (Yield: 95%) MethodA_Cond->Target 12h, 95% Yield Intermediate Intermediate: Methyl 5-methylsalicylate MethodB_Step1->Intermediate Yield: 94% MethodB_Step2 Method B - Step 2 Williamson Ether Synthesis (DMS, K2CO3, Acetone) Intermediate->MethodB_Step2 MethodB_Step2->Target Yield: 90% (Cum: ~84%)

Caption: Comparison of the direct One-Pot Dialkylation (Green) vs. the Stepwise Esterification route (Yellow).

Figure 2: Process Decision Matrix

A logic flow for researchers to select the appropriate method based on lab constraints.

DecisionMatrix Start Start: Select Synthesis Route Q1 Is high throughput / yield the primary priority? Start->Q1 MethodA Choose Method A (One-Pot Dialkylation) Q1->MethodA Yes Q2 Is Methyl Iodide (MeI) restricted/unavailable? Q1->Q2 No Q2->MethodA No (MeI is fine) MethodB Choose Method B (Stepwise w/ DMS or MeOH) Q2->MethodB Yes (Avoid MeI)

Caption: Decision tree for selecting the optimal synthesis route based on yield requirements and reagent availability.

References
  • ChemicalBook. (2023).[1] Synthesis of Methyl 2-methoxy-5-methylbenzoate (CAS 63113-79-1).[1][3] Retrieved from

  • Google Patents. (2010). Patent Application: Preparation of substituted benzoates via alkylation. Retrieved from (See Example 12 for analogous salicylate protocols).

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for Methyl 5-methylsalicylate. Retrieved from

  • Organic Chemistry Portal. (2014). Methyl Salicylate as a Selective Methylation Agent. Retrieved from

Sources

Benchmarking Purification Protocols for Methyl 2-methoxy-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-methoxy-5-methylbenzoate (CAS: 3556-83-0) presents a unique purification challenge due to its physicochemical duality: it exists as a low-melting solid (MP: ~48–49°C) that frequently supercools into a viscous oil at room temperature.[1][2]

This guide benchmarks three purification methodologies: High-Vacuum Distillation , Flash Column Chromatography , and Low-Temperature Recrystallization .[1]

  • Recommendation for Scale: High-Vacuum Distillation is the superior choice for multigram to kilogram scales, offering the best balance of throughput and solvent economy.

  • Recommendation for Purity: Flash Chromatography is required when removing trace regioisomers or non-volatile color bodies that co-distill.[1]

Part 1: Compound Profile & Physicochemical Constraints[1]

Understanding the physical state is critical for selecting the purification route.

PropertyValueOperational Implication
Physical State Low-melting solid / OilMP ~48–49°C .[1][2] Often persists as a supercooled liquid.[1] Recrystallization requires

.[1]
Boiling Point ~248°C (760 mmHg)Too high for atmospheric distillation. Decomposition risk.[1]
Boiling Point (Vac) ~124–131°C (22 mmHg)Ideal range for vacuum distillation.[1]
Solubility LipophilicSoluble in EtOAc, DCM, Hexanes. Insoluble in water.[1][3]
Key Impurities 2-methoxy-5-methylbenzoic acidAcidic precursor; removable via alkaline wash.[1]

Part 2: Benchmarking Purification Methods

Method A: High-Vacuum Distillation (The Scalable Standard)

Best For: >10g scale, removal of solvent residues, and bulk purification.

The Mechanism: Because the boiling point at atmospheric pressure (~248°C) approaches the thermal decomposition threshold of the methoxy group, reduced pressure is mandatory. The ester is separated based on vapor pressure differences from high-boiling tars and low-boiling solvents.

Protocol:

  • Pre-Treatment (Critical): Dissolve crude oil in EtOAc.[1] Wash 2x with 10% NaHCO₃ to remove unreacted benzoic acid derivative. Dry over MgSO₄ and concentrate.

  • Setup: Short-path distillation head with a cow receiver. Grease all joints (high vacuum required).

  • Parameters:

    • Vacuum: < 5 mmHg (preferred) or water aspirator (~20 mmHg).[1]

    • Bath Temp: Start at 100°C, ramp slowly.

    • Collection: Collect the main fraction at 115–125°C (at ~10 mmHg) .

  • Self-Validation: The main fraction should be a clear, colorless oil that may solidify upon standing in the fridge.

Method B: Flash Column Chromatography (The Purity Specialist)

Best For: <5g scale, separation of close-running isomers, or final polishing.

The Mechanism: Utilizes the polarity difference between the non-polar ester and polar impurities (unreacted acids, phenols).

Protocol:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Mobile Phase: Gradient elution.

    • Start: 100% Hexanes (to elute non-polar hydrocarbons).[1]

    • Ramp: 5% EtOAc in Hexanes

      
       10% EtOAc in Hexanes.
      
    • Note: The ester typically elutes around 10–15% EtOAc.

  • Detection: UV (254 nm) or Anisaldehyde stain (esters often stain purple/blue).

  • Self-Validation: TLC (10% EtOAc/Hex) should show a single spot (

    
    ).[1]
    
Method C: Low-Temperature Recrystallization (The Specialist Option)

Best For: High-purity solid requirements; removing specific crystalline impurities.[1] Fails if the oil cannot be induced to nucleate.

Protocol:

  • Solvent: Mixed solvent system: Hexanes (poor solvent) + minimal EtOAc or Et₂O (good solvent).[1]

  • Dissolution: Dissolve crude in minimum hot Hexanes/EtOAc (9:1 ratio).

  • Nucleation: Cool to Room Temp. If oiling occurs, scratch the glass or add a seed crystal.

  • Crystallization: Place in a -20°C freezer overnight.

  • Filtration: Cold filtration required to prevent melting.[1]

Part 3: Comparative Benchmark Data

The following data represents typical recovery rates and purities based on standard benzoate ester processing.

FeatureVacuum DistillationFlash ChromatographyRecrystallization
Purity Potential 95–98%>99% >99% (if successful)
Yield 85–92% 75–85%50–70%
Throughput High ( kg/day )Low ( g/day )Medium (batch dependent)
Solvent Cost Low (Greenest)HighMedium
Technical Risk Thermal decompositionBand broadeningOiling out (Supercooling)

Part 4: Decision Logic & Workflows

Workflow 1: Selecting the Purification Route

This decision tree guides the researcher based on scale and physical state.

PurificationLogic Start Crude Methyl 2-methoxy-5-methylbenzoate PreWash Required: NaHCO3 Wash (Remove Acid Impurity) Start->PreWash ScaleCheck Check Scale SmallScale < 5 grams ScaleCheck->SmallScale Lab Scale LargeScale > 10 grams ScaleCheck->LargeScale Process Scale Column Flash Chromatography (Hex/EtOAc Gradient) SmallScale->Column Distill High Vacuum Distillation (125°C @ 10mmHg) LargeScale->Distill PreWash->ScaleCheck CrystCheck Is Distillate Solid? Distill->CrystCheck FinalLiq Final Product (Oil) Column->FinalLiq If oil Recryst Recrystallize (Hexanes @ -20°C) CrystCheck->Recryst Solidifies CrystCheck->FinalLiq Remains Oil FinalSolid Final Product (Crystalline) Recryst->FinalSolid

Caption: Decision matrix for selecting purification method based on scale and phase behavior.

Workflow 2: Impurity Removal Mechanism

Visualizing how each method targets specific contaminants.

ImpurityRemoval Acid Impurity: Benzoic Acid Deriv. (Acidic) Wash Alkaline Wash (NaHCO3) Acid->Wash Deprotonates to Salt Color Impurity: Oxidation Tars (High MW) Dist Vacuum Distillation Color->Dist Left in Pot Residue Water Impurity: Water/Solvent (Volatile) Water->Dist Removed in Fore-run Wash->Dist Pure Pure Ester Dist->Pure

Caption: Mechanistic flow of impurity removal during the recommended Distillation protocol.

References

  • PubChem. (2025).[2] Methyl 2-methoxybenzoate Compound Summary. National Library of Medicine. [Link] (Referenced for general physicochemical properties of the class).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Authoritative source for general ester purification and distillation protocols).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of the fragrance profile of Methyl 2-methoxy-5-methylbenzoate (Methyl 5-methyl-o-anisate) against its structural analogs.[1]

Part 1: Executive Summary & Chemical Identity

Methyl 2-methoxy-5-methylbenzoate (CAS: 63113-79-1) represents a structural hybrid in the benzoate ester family.[1] It combines the o-methoxy functionality of methyl o-anisate with the ring-methylation of cresotinates.[1] While often utilized as a chemical intermediate (e.g., in the synthesis of vibralactone analogs), its olfactory potential lies in its ability to bridge the gap between volatile top-note esters and substantive heart-note florals.[1]

Core Olfactory Hypothesis (SAR-Derived): Unlike the harsh, volatile fruitiness of Methyl Benzoate or the medicinal wintergreen of Methyl Salicylate , the target compound is predicted to exhibit a warm, substantive floral-spicy profile .[1] The 5-methyl substitution typically introduces "nutty" or "leathery" nuances and reduces volatility, pushing the profile toward Ylang-Ylang and Tuberose territories, while the methoxy etherification eliminates the phenolic sharpness of cresotinates.

Part 2: Structural & Olfactory Comparison

The following analysis compares the target against three industry standards: Methyl Benzoate (Niobe), Methyl Salicylate (Wintergreen), and Methyl o-Anisate .[1]

Comparative Fragrance Profile Table
FeatureMethyl 2-methoxy-5-methylbenzoate (Target)Methyl o-Anisate (Methyl 2-methoxybenzoate)Methyl Salicylate Methyl Benzoate
Primary Descriptor Floral-Spicy, Nutty, Anisic Herbaceous, Sweet, Anise-likeMedicinal, WintergreenFruity, Phenolic, Harsh
Secondary Nuances Ylang-Ylang, Tuberose, WoodyBerry, Fern, Mildly FloralRoot Beer, MintyFeijoa, Chemical
Volatility (Tenacity) Heart/Base (Moderate to High)Heart (Moderate)Top/Heart (Moderate)Top (High Volatility)
Chemical Structure Etherified Cresotinate (5-Me, 2-OMe)Etherified Salicylate (2-OMe)Phenolic Ester (2-OH)Simple Benzoate
Key Function Modifier: Adds body/warmth to floralsModifier: Sweetens/lifts floralsDominant: CamphoraceousLifter: Sharp fruitiness
Structure-Activity Relationship (SAR) Analysis

The olfactory shift is driven by two key substitutions on the benzene ring:

  • Etherification (-OCH₃ vs -OH): Converting the hydroxyl group (as in Methyl Salicylate) to a methoxy group removes the intramolecular hydrogen bond.[1] This eliminates the sharp "medicinal" note, replacing it with a smoother, "anisic" or "narcotic floral" character.

  • Ring Methylation (5-Methyl): The addition of a methyl group at the meta position (relative to the ester) increases molecular weight and lipophilicity (LogP).[1] This typically:

    • Reduces Vapor Pressure: Increasing substantivity on the blotter.

    • Adds Complexity: Shifts the odor from "clean fruity" to "warm/nutty/spicy" (common in cresyl derivatives).[1]

SAR_Analysis MS Methyl Salicylate (Medicinal, Wintergreen) MA Methyl o-Anisate (Anisic, Herbaceous) MS->MA Etherification (Removes Medicinal) MC Methyl Cresotinate (Nutty, Spicy, Phenolic) MS->MC 5-Methylation (Adds Warmth/Body) Target Methyl 2-methoxy-5-methylbenzoate (Floral-Spicy, Ylang, Substantive) MA->Target 5-Methylation (Increases Tenacity) MC->Target Etherification (Smooths Profile)

Figure 1: SAR Pathway demonstrating the derivation of the target's profile from known commercial standards.

Part 3: Experimental Validation Protocols

Since specific commercial data for CAS 63113-79-1 is rare compared to its analogs, the following self-validating protocols are designed for researchers to characterize the material de novo.

Gas Chromatography-Olfactometry (GC-O) Profiling

Objective: Isolate and describe the odor character free from synthesis impurities (e.g., unreacted methyl cresotinate).

Protocol:

  • Sample Prep: Dilute target to 1000 ppm in Dichloromethane (DCM).

  • Column: DB-Wax (Polar) and DB-1 (Non-polar) to verify retention indices.[1]

  • Detection: Split flow 1:1 between FID (Flame Ionization Detector) and Olfactory Port (Sniffing Port).

  • Panel: 3 trained assessors sniff the effluent.

  • Data Recording: Assessors record:

    • Start/Stop Time: To correlate with peaks.

    • Intensity: Scale 1-5.

    • Descriptors: Forced choice (Fruity, Floral, Spicy, Green) + Free text.

Determination of Odor Threshold (ASTM E679-19)

Objective: Quantify potency relative to Methyl Benzoate.

Method: 3-Alternative Forced Choice (3-AFC) Ascending Concentration Series.[1]

  • Solvent: Odorless Dipropylene Glycol (DPG) or Ethanol/Water mix.[1]

  • Series: Prepare 6 dilution steps (log scale), e.g., 10 ppm down to 0.01 ppm.

  • Procedure:

    • Present 3 strips per level (1 target, 2 blanks).[1]

    • Panelist must identify the odd strip.

    • Continue until 2 consecutive correct identifications occur.

  • Calculation: Calculate the Geometric Mean of individual thresholds.

Experimental_Workflow cluster_eval Sensory Evaluation Phase Start Synthesis / Sourcing (CAS 63113-79-1) Purity GC-MS Purity Check (>98% required) Start->Purity Purity->Start Fail (Recrystallize) GCO GC-Olfactometry (Isolate Odor from Impurities) Purity->GCO Pass Blotter Blotter Test (10% in DPG) GCO->Blotter Threshold Threshold Determination (3-AFC Method) Blotter->Threshold Data Data Synthesis: Descriptors, Tenacity, LogP Threshold->Data

Figure 2: Step-by-step workflow for validating the organoleptic properties of the target ester.

Part 4: Physicochemical Properties & Performance

Understanding the physical parameters is crucial for predicting application performance (e.g., in soap vs. fine fragrance).[1]

PropertyValue (Est.)Implication
LogP (Octanol/Water) ~2.5 - 2.8Higher than Methyl Benzoate (2.1).[1] Better performance in surfactant systems (shampoos).[1]
Boiling Point ~250-260°C (atm)Classifies as a Middle Note .[1] Persists on skin for 4-8 hours.[1]
Vapor Pressure < 0.01 mmHg @ 25°CLower volatility; acts as a fixative for lighter floral notes.
Stability High (Ether/Ester)Stable in neutral/acidic media.[1] Potential hydrolysis in high pH (bleach).[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 61151, Methyl 2-methoxybenzoate. Retrieved from [Link][1]

  • The Good Scents Company. (2024).[1] Methyl o-anisate Odor Profile and Properties. Retrieved from [Link]

  • Arctander, S. (1969).[1] Perfume and Flavor Chemicals (Aroma Chemicals).[1] Allured Publishing Corporation. (Contextual reference for Methyl Benzoate/Salicylate profiles).

Sources

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Methyl 2-methoxy-5-methylbenzoate
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Methyl 2-methoxy-5-methylbenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.